Gly-Pro-pNA (hydrochloride)
Description
Contextualization of Chromogenic Enzyme Substrates in Enzymology
Enzymes are biological catalysts essential for a vast number of metabolic processes. d-nb.info The study of these proteins, or enzymology, often relies on synthetic substrates to measure their activity. Chromogenic substrates are a class of these synthetic compounds that are fundamental tools in both research and clinical diagnostics. d-nb.infotribioscience.com These substrates are typically colorless, soluble molecules designed to mimic the natural substrate of a target enzyme. d-nb.info They consist of a specific substrate moiety recognized by the enzyme and a covalently attached chromophore—a chemical group that becomes colored upon release. d-nb.info
The enzymatic reaction cleaves the bond between the substrate and the chromophore, liberating the colored compound. d-nb.info The resulting color change, which can be measured over time using a spectrophotometer, is directly proportional to the rate of the enzyme's catalytic activity. d-nb.info This principle allows for the straightforward quantitative analysis of enzyme concentration and kinetic properties. d-nb.info Chromogenic substrates were first introduced to research laboratories in the early 1970s and were rapidly applied to develop assays for enzymes involved in processes like blood coagulation. medigraphic.com Their utility extends to numerous techniques, including enzyme-linked immunosorbent assays (ELISA), immunohistochemistry, and microbial detection. d-nb.info
Historical Development and Initial Applications of Gly-Pro-pNA (hydrochloride)
The development of Gly-Pro-pNA is rooted in the effort to find specific and reliable substrates for a class of enzymes known as prolyl peptidases. A seminal 1976 paper by Nagatsu and colleagues introduced new chromogenic substrates for what they termed "X-prolyl dipeptidyl-aminopeptidase," an enzyme now widely known as dipeptidyl peptidase IV (DPP IV). cambridge.org This research described the synthesis and application of several p-nitroanilide derivatives, including glycyl-L-proline-p-nitroanilide (Gly-Pro-pNA), to create a simple and rapid spectrophotometric assay for measuring this enzyme's activity in serum and tissues. d-nb.infocambridge.org
The initial application of Gly-Pro-pNA was to establish a standardized method for quantifying DPP IV activity. cambridge.org The substrate proved highly specific for enzymes that cleave dipeptides from the N-terminus of a polypeptide chain where the second amino acid is proline. sigmaaldrich.comsci-hub.se The enzymatic cleavage of Gly-Pro-pNA by DPP IV releases the yellow-colored p-nitroaniline, which has a distinct absorbance maximum at a wavelength of 405 nm, allowing for direct measurement of the reaction rate. tribioscience.comcaymanchem.combiomol.com This method was quickly adopted and remains a cornerstone for studying DPP IV and related enzymes. d-nb.infomedigraphic.com
Overarching Significance of Gly-Pro-pNA (hydrochloride) in Peptidase Research
Gly-Pro-pNA (hydrochloride) holds significant importance in the study of proline-specific peptidases, a family of enzymes with diverse physiological roles. d-nb.infosci-hub.se Its primary target, dipeptidyl peptidase IV (also known as the T-cell antigen CD26), is a serine protease with critical functions in the endocrine and immune systems. medigraphic.comsigmaaldrich.com
A key function of DPP IV is the inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). caymanchem.combiomol.com These hormones are responsible for a majority of nutrient-stimulated insulin (B600854) secretion. caymanchem.combiomol.com By cleaving these peptides, DPP IV plays a crucial role in glucose homeostasis. sigmaaldrich.com Consequently, Gly-Pro-pNA has become an indispensable tool in the development of DPP IV inhibitors (gliptins), a major class of oral therapeutic agents for type 2 diabetes. caymanchem.com The substrate is widely used to screen compound libraries for potential inhibitors and to characterize their potency and mechanism of action. tribioscience.comcaymanchem.com
Beyond diabetes research, Gly-Pro-pNA is used to investigate the role of DPP IV and other peptidases in immune regulation, inflammation, cancer growth, and cell adhesion. sigmaaldrich.comsci-hub.se For example, the substrate has been used to study DPP IV activity in conditions like non-alcoholic steatohepatitis and rheumatoid arthritis. medigraphic.comglpbio.com Furthermore, it is employed to characterize similar enzymes from various organisms, such as the periodontal pathogen Porphyromonas gingivalis, contributing to our understanding of virulence mechanisms. nih.gov
Scope and Objectives of Contemporary Research Utilizing Gly-Pro-pNA (hydrochloride)
Contemporary research continues to rely heavily on Gly-Pro-pNA (hydrochloride) for a range of objectives. A primary focus remains the discovery and characterization of novel DPP IV inhibitors from both synthetic and natural sources. For instance, recent studies have used Gly-Pro-pNA-based assays to identify and evaluate DPP IV-inhibitory peptides derived from food proteins, such as quinoa and mare whey. glpbio.comglpbio.com
Another major area is the detailed investigation of enzyme kinetics and specificity. Researchers use Gly-Pro-pNA to determine key kinetic parameters like the Michaelis-Menten constant (Kₘ) and maximal velocity (Vₘₐₓ) for DPP IV and other proline-specific peptidases like DPP8, DPP9, and Fibroblast Activation Protein (FAP). sci-hub.senih.gov This is crucial for understanding the enzyme's catalytic mechanism and how it interacts with different substrates and inhibitors. For example, kinetic analysis using Gly-Pro-pNA helped elucidate the catalytic role of specific amino acid residues in the active site of P. gingivalis DPPIV. nih.gov
The substrate is also used in clinical and translational research to explore the association between peptidase activity and disease states. Studies have measured DPP IV activity in patient serum using Gly-Pro-pNA to find correlations with disease severity or response to therapy in conditions such as rheumatoid arthritis and non-alcoholic steatohepatitis. medigraphic.comglpbio.com These applications underscore the enduring utility of Gly-Pro-pNA as a fundamental tool for advancing knowledge in enzymology, drug discovery, and molecular medicine.
Data Tables
Table 1: Physicochemical Properties of Gly-Pro-pNA (hydrochloride)
| Property | Value | Source(s) |
| Formal Name | glycyl-N-(4-nitrophenyl)-L-prolinamide, monohydrochloride | caymanchem.combiomol.com |
| Synonyms | Gly-Pro p-nitroanilide, GP-pNA | caymanchem.combiomol.com |
| CAS Number | 103213-34-9 | tribioscience.comcaymanchem.combiomol.com |
| Molecular Formula | C₁₃H₁₆N₄O₄ · HCl | caymanchem.combiomol.com |
| Formula Weight | 328.8 g/mol | tribioscience.comcaymanchem.combiomol.com |
| Purity | ≥98% | tribioscience.combiomol.com |
| Formulation | Crystalline solid / Powder | tribioscience.combiomol.com |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL | tribioscience.combiomol.com |
| λmax | 221, 312 nm | biomol.com |
Table 2: Examples of Research Applications and Findings with Gly-Pro-pNA
| Enzyme | Research Objective | Key Finding(s) | Source(s) |
| Dipeptidyl Peptidase IV (DPP IV) | Characterization of DPP IV from the pathogen Porphyromonas gingivalis. | Kₘ = 0.28 mMVₘₐₓ = 18 µmol/min/mg | nih.gov |
| Dipeptidyl Peptidase IV (DPP IV) | Purification and characterization of DPP IV from normal human serum. | Specific activity of purified enzyme was 19.1 µmol/min/mg protein. | scispace.com |
| Dipeptidyl Peptidase 8 (DPP8) | Comparison of catalytic efficiency with DPP IV. | The catalytic efficiency for Gly-Pro-pNA is 2- to 3-fold lower for DPP8 compared to DPP IV. | sci-hub.se |
| Dipeptidyl Peptidase IV (DPP IV) | Screening for inhibitory peptides from quinoa protein. | Identified twenty peptides with DPP-IV inhibitory activities (IC₅₀ values < 500 µM). | glpbio.com |
| Dipeptidyl Peptidase IV (DPP IV) | Investigating DPP IV activity in patients with non-alcoholic steatohepatitis (NASH). | Serum DPP IV activity was significantly higher in NASH patients (57.3 ± 7.8 U/L) compared to controls (43.6 ± 10.6 U/L). | medigraphic.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H17ClN4O4 |
|---|---|
Molecular Weight |
328.75 g/mol |
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H16N4O4.ClH/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;/h3-6,11H,1-2,7-8,14H2,(H,15,19);1H/t11-;/m0./s1 |
InChI Key |
VBBFIBMVFSUUBP-MERQFXBCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Synthetic Methodologies and Purity Assessment of Gly Pro Pna Hydrochloride
Established Synthetic Pathways for Gly-Pro-pNA (hydrochloride) Production
The core of the molecule is the dipeptide Gly-Pro. The synthesis typically begins with the coupling of a protected glycine (B1666218) residue to a protected proline residue. To prevent unwanted side reactions and ensure the correct peptide bond formation, protecting groups are used for the amino and carboxyl termini that are not involved in the coupling reaction.
A common approach involves using an N-terminally protected glycine, such as N-benzyloxycarbonyl-glycine (Z-Gly), and coupling it with L-proline. The reaction is facilitated by coupling reagents that activate the carboxyl group of the protected glycine, enabling the formation of an amide bond with the amino group of proline. This process can be performed using various methods developed for peptide synthesis, such as the activated ester method or the carbodiimide (B86325) method. google.com
Key steps in the peptide synthesis include:
Protection: The amino group of glycine is protected, often with a benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc) group, to prevent self-polymerization and direct the reaction to the desired C-terminus.
Activation and Coupling: The carboxyl group of the protected glycine is activated using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like N-hydroxysuccinimide (NHS) are frequently used to form a highly reactive ester that readily couples with the proline residue. The reaction is typically carried out in an anhydrous organic solvent, such as dimethylformamide (DMF).
Deprotection: After the dipeptide (e.g., Z-Gly-Pro) is formed, the N-terminal protecting group may be removed if further elongation of the peptide chain were required. However, for the synthesis of Z-Gly-Pro-pNA, the protecting group often remains until the final stages.
| Reagent Class | Example | Mechanism | Typical Solvent |
|---|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Activates carboxyl group to form an O-acylisourea intermediate, which reacts with the amine. Often used with additives like NHS to reduce racemization. | Dimethylformamide (DMF), Dichloromethane (DCM) |
| Phosphonium (B103445) Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms an active ester with the carboxyl group, facilitating rapid and efficient coupling. | Dimethylformamide (DMF) |
| Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Similar to phosphonium salts, forms an activated species that readily reacts with the amine component. | Dimethylformamide (DMF) |
Once the protected dipeptide (e.g., Z-Gly-Pro) is synthesized, the next crucial step is the attachment of the p-nitroaniline (pNA) moiety. This is achieved by forming an amide bond between the C-terminal carboxyl group of the proline residue and the amino group of p-nitroaniline.
This reaction also employs coupling agents, similar to those used in the dipeptide formation, to activate the proline's carboxyl group. google.com The successful coupling results in the formation of the protected chromogenic substrate, for instance, Z-Gly-Pro-pNA. The final step to obtain Gly-Pro-pNA hydrochloride involves the selective removal of the N-terminal protecting group (e.g., the 'Z' group via hydrogenolysis) and subsequent treatment with hydrochloric acid to form the stable hydrochloride salt. The hydrochloride form generally enhances the solubility of the peptide in aqueous buffers used for enzyme assays. sigmaaldrich.com
Peptide Synthesis Approaches
Advanced Purification Techniques for Gly-Pro-pNA (hydrochloride)
Achieving high purity is essential for a chromogenic substrate, as impurities could interfere with enzyme kinetics or inhibit the reaction, leading to inaccurate results. A combination of chromatographic and non-chromatographic methods is typically employed.
Chromatography is the cornerstone of purification for synthetic peptides and their derivatives. High-Performance Liquid Chromatography (HPLC) is particularly effective.
Reverse-Phase HPLC (RP-HPLC): This is the most common method for purifying synthetic peptides. The sample is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A mobile phase gradient, typically of increasing organic solvent (like acetonitrile) in water, is used to elute the components. The target compound, Gly-Pro-pNA, separates from more polar or less polar impurities based on its hydrophobicity. Purity of ≥99% can be achieved with this method. sigmaaldrich.com
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. While less common for the final purification of a small, relatively neutral molecule, it can be useful in intermediate steps, for example, to remove charged impurities.
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules by size. It can be used to remove high-molecular-weight impurities (like polymers) or very small ones (like residual salts or solvents).
In research contexts where enzymes that cleave Gly-Pro-pNA are being purified, techniques such as hydroxyapatite (B223615) chromatography and hydrophobic interaction chromatography (e.g., using phenyl-Sepharose) are employed. nih.gov While used for enzyme purification, the principles of these methods are also applicable to the purification of small molecules under specific conditions.
Before or after chromatographic purification, other techniques can be applied to enhance purity and obtain the final solid product.
Recrystallization: This is a classic purification technique for crystalline solids. The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is soluble at high temperatures but less soluble at low temperatures. As the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification.
Desalting: Following HPLC purification, which often uses buffers containing salts (e.g., trifluoroacetic acid), a desalting step is necessary. This can be achieved using a dedicated RP-HPLC step with a volatile buffer system or through size-exclusion chromatography. The formation of the hydrochloride salt is also a way to standardize the counter-ion of the final product. sigmaaldrich.com
| Technique | Principle of Separation | Primary Application |
|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution final purification to achieve >98-99% purity. caymanchem.comsigmaaldrich.com |
| Recrystallization | Differential solubility | Bulk purification of the crude product before final polishing by HPLC. |
| Desalting / Salt Exchange | Size or charge | Removal of residual salts from chromatography and formation of the final hydrochloride salt. sigmaaldrich.com |
Chromatographic Purification Strategies
Analytical Strategies for Purity and Structural Integrity Verification of Gly-Pro-pNA (hydrochloride)
A rigorous analytical workflow is required to confirm the identity, purity, and structural integrity of the synthesized Gly-Pro-pNA (hydrochloride).
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is the standard method for determining the purity of the final product. sigmaaldrich.com By using a standardized method and a high-resolution column, the percentage of the main peak relative to all other peaks in the chromatogram provides a quantitative measure of purity. Commercial suppliers often guarantee purity levels of ≥98% or ≥99% based on HPLC analysis. caymanchem.comsigmaaldrich.com
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI-MS) provide a precise mass measurement of the parent ion, confirming that the correct molecule has been synthesized. The measured molecular weight should match the calculated weight for the chemical formula C₁₃H₁₆N₄O₄·HCl (328.75 g/mol ). sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous verification of the Gly-Pro backbone and the correct attachment of the p-nitroaniline group. nih.gov
UV/Vis Spectroscopy: The presence of the p-nitroaniline chromophore gives the molecule a distinct UV-visible absorption spectrum. The free p-nitroaniline released upon enzymatic cleavage is detected colorimetrically around 405-410 nm. glpbio.comtoyobo.co.jp The intact substrate also has characteristic absorbance maxima (e.g., at 312 nm), which can be used for characterization. caymanchem.com
| Analytical Method | Information Obtained | Typical Result/Parameter |
|---|---|---|
| Analytical RP-HPLC | Purity assessment | Peak area percentage (e.g., ≥99%). sigmaaldrich.com |
| Mass Spectrometry (MS) | Molecular weight confirmation | Measured m/z ratio corresponding to the molecular ion. hongtide.com |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation | Chemical shifts and coupling constants matching the proposed structure. nih.gov |
| UV/Vis Spectroscopy | Confirmation of chromophore presence | Absorbance maxima (λmax). caymanchem.com |
Spectroscopic Methodologies for Confirmation (e.g., UV-Vis, IR, NMR applications)
Spectroscopic methods are fundamental in confirming the molecular structure of Gly-Pro-pNA by analyzing its interaction with electromagnetic radiation.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify the chromophoric groups within the molecule. Gly-Pro-pNA (hydrochloride) exhibits distinct absorption maxima (λmax) due to its electronic structure, specifically the p-nitroaniline moiety. Published data indicate that the compound has characteristic absorption peaks at approximately 221 nm and 312 nm. caymanchem.combiomol.com The enzymatic cleavage of Gly-Pro-pNA by enzymes like dipeptidyl peptidase IV (DPP-IV) releases the yellow product p-nitroaniline (pNA). The activity of the enzyme can be quantified by monitoring the increase in absorbance of free pNA at a wavelength of 405 nm. caymanchem.combiomol.comnih.gov Some assay protocols also utilize a wavelength of 410 nm for this purpose. researchgate.net
Table 1: UV-Vis Spectroscopic Data for Gly-Pro-pNA and its Hydrolysis Product
| Analyte | Wavelength (λmax) | Application |
|---|---|---|
| Gly-Pro-pNA (hydrochloride) | 221 nm, 312 nm | Compound Confirmation |
| p-nitroaniline (pNA) | 405 nm | Enzyme Activity Quantification |
| p-nitroaniline (pNA) | 410 nm | Alternative for Enzyme Activity Quantification |
Data sourced from Cayman Chemical product information and various research articles. caymanchem.combiomol.comnih.govresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of a peptide like Gly-Pro-pNA is complex, showing characteristic absorption bands corresponding to the vibrations of its various bonds. For instance, strong absorption bands between 1210-1260 cm⁻¹ are characteristic of S=O groups, which are relevant for sulfated analogues. tandfonline.com While specific, complete IR spectra for Gly-Pro-pNA hydrochloride are not extensively detailed in common literature, analysis would be expected to reveal characteristic peaks for amide C=O stretching, N-H bending, aromatic C-H stretching from the p-nitroaniline group, and vibrations from the proline ring and glycine backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise structure and connectivity of atoms in a molecule. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For Gly-Pro-pNA, NMR confirms the presence of the glycyl, prolyl, and p-nitrophenyl groups. molnova.cn Studies have utilized 1H NMR to monitor the enzymatic cleavage of related substrates and to investigate the interactions between enzymes and inhibitors in the presence of Gly-Pro-pNA. nih.govnih.gov For example, the downfield region of the 1H NMR spectrum (14–20 ppm) can be used to observe the formation of hydrogen bonds in the active site of enzymes like DPP-IV during catalysis. nih.gov Furthermore, advanced NMR techniques can be used to confirm the structure of products resulting from reactions where Gly-Pro-pNA is a substrate or part of a larger molecule. akjournals.com
Chromatographic Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are essential for separating Gly-Pro-pNA from impurities and reaction byproducts, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of Gly-Pro-pNA. Commercial suppliers typically report purity levels of greater than 95% to over 99%, as determined by HPLC. rsc.orgsigmaaldrich.comsigmaaldrich.com The method allows for the quantitative separation of the target compound from any residual starting materials, byproducts, or degradation products. In research, RP-HPLC is used to qualitatively assess the hydrolysis of proteins and peptides. frontiersin.org It is also employed to monitor the progress of enzymatic reactions by separating the substrate, Gly-Pro-pNA, from its cleavage products. mdpi.com
Table 2: Purity of Commercially Available Gly-Pro-pNA (hydrochloride) by Chromatography
| Supplier/Source | Purity | Method |
|---|---|---|
| Sigma-Aldrich | ≥99% | HPLC |
| Cayman Chemical | >98% | HPLC |
| MedChemExpress | 99.92% | Not Specified |
| Molnova | 98% | HPLC |
| Sigma-Aldrich | ≥99% | TLC |
Data compiled from various supplier specifications. biomol.commolnova.cnsigmaaldrich.commedchemexpress.comscientificlabs.com
Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective, and rapid method used for both purity assessment and in bioautographic assays. researchgate.net Some suppliers specify purity based on TLC analysis. scientificlabs.com A key application of TLC is in the screening of DPP-IV inhibitors. In this bioautographic method, the enzyme hydrolyzes Gly-Pro-pNA into p-nitroaniline, which is then chemically derivatized to produce a colored background on the TLC plate. researchgate.netnih.gov Compounds that inhibit the enzyme appear as white spots, allowing for rapid identification of potential inhibitors from complex mixtures like plant extracts. akjournals.comresearchgate.netnih.gov
Mass Spectrometric Approaches for Structural Confirmation and Purity
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is commonly used to confirm the identity and structural integrity of Gly-Pro-pNA. The technique provides the exact molecular weight of the compound, which should match the calculated theoretical value. nih.gov The molecular weight for the hydrochloride salt is consistently reported as 328.75 or 328.8 g/mol , corresponding to the molecular formula C₁₃H₁₆N₄O₄ · HCl. biomol.comsigmaaldrich.com MS is also used in combination with liquid chromatography (LC-MS) to identify reaction products in enzymatic assays. An alternative to detecting the chromogenic pNA, LC-MS can focus on detecting the other cleavage product, the dipeptide Gly-Pro, which has a specific mass-to-charge (m/z) value. mdpi.commdpi.com This approach is valuable for identifying bioactive peptides from complex hydrolysates. mdpi.com
Table 3: Mass Spectrometric and Molecular Formula Data for Gly-Pro-pNA (hydrochloride)
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇ClN₄O₄ | Molnova molnova.cn |
| Molecular Formula (salt) | C₁₃H₁₆N₄O₄ · HCl | Sigma-Aldrich, Cayman Chemical biomol.comsigmaaldrich.com |
| Molecular Weight | 328.75 g/mol | Sigma-Aldrich, MedChemExpress sigmaaldrich.commedchemexpress.com |
| Molecular Weight | 328.8 g/mol | Cayman Chemical biomol.com |
Data compiled from various supplier specifications.
Principles and Applications of Gly Pro Pna Hydrochloride in Enzyme Assays
Foundational Concepts of Chromogenic Enzyme Assays with Gly-Pro-pNA (hydrochloride)
Chromogenic assays utilizing Gly-Pro-pNA are fundamental tools in biochemistry and clinical diagnostics. They provide a straightforward and sensitive method for measuring the activity of specific enzymes.
The core of the assay is the enzymatic hydrolysis of the Gly-Pro-pNA molecule. This substrate consists of a dipeptide, glycyl-proline (Gly-Pro), linked to a p-nitroaniline (pNA) molecule. Specific enzymes, known as peptidases, recognize and cleave the peptide bond between the proline residue and the p-nitroaniline group. This cleavage releases the p-nitroaniline, which is the chromogenic component. researchgate.net
The reaction can be summarized as follows: Gly-Pro-pNA + H₂O --(Enzyme)--> Gly-Pro + p-nitroaniline
Dipeptidyl peptidase-IV (DPP-IV), a serine protease, is a primary example of an enzyme that catalyzes this reaction. The cleavage mechanism involves a catalytic triad (B1167595) (Ser-Asp-His) at the active site of the enzyme. nih.gov A key step is the nucleophilic attack by the serine residue on the carbonyl carbon of the proline in the substrate, leading to the formation of a tetrahedral intermediate. nih.gov Subsequent proton transfers, facilitated by the histidine and aspartate residues, result in the cleavage of the Pro-pNA bond and the release of p-nitroaniline. nih.gov
The released p-nitroaniline (pNA) is a yellow-colored compound that absorbs light maximally at a specific wavelength. The intensity of the color is directly proportional to the amount of pNA produced, which in turn reflects the activity of the enzyme.
This change in color can be quantitatively measured using a spectrophotometer or a microtiter plate reader. selectscience.net The absorbance is typically measured at or around 405 nm to 410 nm. selectscience.netglpbio.comtoyobo.co.jpcaymanchem.comresearchgate.netpubcompare.ai By monitoring the rate of increase in absorbance over time, the velocity of the enzymatic reaction can be determined. This allows for the calculation of key kinetic parameters such as the Michaelis constant (Kм) and the catalytic rate constant (kcat).
Enzymatic Hydrolysis Mechanism of Gly-Pro-pNA (hydrochloride)
Substrate Specificity Profiling of Gly-Pro-pNA (hydrochloride) Towards Peptidases
While Gly-Pro-pNA is a valuable tool, it is not exclusively cleaved by a single enzyme. Its specificity profile extends to a family of related peptidases, necessitating careful experimental design and interpretation of results.
Gly-Pro-pNA is widely recognized as a classic chromogenic substrate for dipeptidyl peptidase IV (DPP-IV), also known as CD26. glpbio.comcaymanchem.commedchemexpress.com DPP-IV is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides. sigmaaldrich.com The enzyme exhibits optimal activity for Gly-Pro-pNA hydrolysis at a pH range of 7.4 to 8.7. sigmaaldrich.comoup.com The kinetic parameter kcat/Km for the hydrolysis of Gly-Pro-pNA by DPP-IV has been reported to be 4.2 x 10⁵ M⁻¹s⁻¹. oup.com Due to its reliable cleavage by DPP-IV, Gly-Pro-pNA is frequently used in high-throughput screening assays to identify potential inhibitors of this enzyme. caymanchem.commedchemexpress.com
Table 1: Kinetic Parameters for Gly-Pro-pNA Hydrolysis by DPP-IV
| Parameter | Value | Reference |
|---|---|---|
| Optimal pH | 7.4 - 8.7 | sigmaaldrich.comoup.com |
| kcat/Km | 4.2 x 10⁵ M⁻¹s⁻¹ | oup.com |
| Km | 0.2 mM | nih.gov |
Gly-Pro-pNA is also hydrolyzed by other dipeptidyl peptidases, namely DPP8 and DPP9. sci-hub.seaacrjournals.org These enzymes share structural similarities with DPP-IV and also possess dipeptidyl peptidase activity. aacrjournals.org Both DPP8 and DPP9 can cleave Gly-Pro-pNA, although the catalytic efficiency may differ from that of DPP-IV. sci-hub.se For instance, the catalytic efficiency of DPP8 for Gly-Pro-pNA is reported to be 2- to 3-fold lower than that of DPP-IV. sci-hub.se The pH optimum for DPP9 with Gly-Pro-pNA is between 7.5 and 8.0, while DPP8 has a neutral pH optimum around 7.4. aacrjournals.org This overlapping substrate specificity is an important consideration when using Gly-Pro-pNA to measure DPP activity in complex biological samples, as the measured activity may represent the combined action of DPP-IV, DPP8, and DPP9. amegroups.org Selective inhibitors are often employed to differentiate the activity of these individual enzymes. nih.gov
Table 2: Comparative Substrate Activity of Dipeptidyl Peptidases
| Enzyme | Relative Cleavage Efficiency of Gly-Pro-pNA | Optimal pH | Reference |
|---|---|---|---|
| DPP-IV | High | 7.4 - 8.7 | sigmaaldrich.comoup.com |
| DPP8 | 2- to 3-fold less efficient than DPP-IV | ~7.4 | sci-hub.seaacrjournals.org |
| DPP9 | Hydrolyzes Gly-Pro-pNA | 7.5 - 8.0 | aacrjournals.org |
The utility of Gly-Pro-pNA extends beyond the DPP family to include prolyl oligopeptidases (POPs), also known as prolyl endopeptidases. However, for these enzymes, a modified version of the substrate, Z-Gly-Pro-pNA (benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide), is more commonly used. tribioscience.comrsc.org The "Z" group is a benzyloxycarbonyl protecting group. Prolyl oligopeptidases are endopeptidases that cleave peptide bonds on the C-terminal side of proline residues within a peptide chain. The hydrolysis of Z-Gly-Pro-pNA by prolyl oligopeptidase also releases p-nitroaniline, which can be monitored spectrophotometrically.
Furthermore, Gly-Pro-pNA has been used to measure the activity of prolyl carboxypeptidase (PRCP), a lysosomal enzyme that cleaves the C-terminal amino acid of a peptide when proline is in the penultimate position. frontiersin.org This highlights the need for careful consideration of the specific enzyme and experimental conditions when interpreting results from assays using Gly-Pro-pNA.
Interactions with Other Dipeptidyl Peptidases (e.g., DPP8, DPP9)
Methodological Considerations for Gly-Pro-pNA (hydrochloride)-Based Assays
The utility of Gly-Pro-pNA (hydrochloride) as a chromogenic substrate in enzyme assays is contingent upon the careful control of various experimental conditions. The rate of enzyme-catalyzed hydrolysis, and thus the accuracy and reproducibility of the assay, is profoundly influenced by parameters such as pH, buffer composition, temperature, and the concentrations of both the substrate and the enzyme.
The catalytic activity of enzymes is highly dependent on the physicochemical environment. Therefore, optimizing reaction parameters is a critical first step in developing a robust assay using Gly-Pro-pNA.
pH and Buffer Systems
The pH of the reaction mixture is a crucial parameter as it affects the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. For Dipeptidyl Peptidase IV (DPP-IV), the optimal pH for activity generally falls within the range of 7.4 to 8.7. sigmaaldrich.com Below pH 5.0, the enzyme is essentially inactive. sigmaaldrich.com Consequently, Tris-HCl is a frequently employed buffer system for DPP-IV assays, typically at concentrations of 50 mM to 100 mM and a pH of 8.0. sigmaaldrich.comnih.govacs.org
Other enzymes that cleave Gly-Pro-pNA exhibit different pH optima. For instance, prolyl endopeptidase (also known as prolyl oligopeptidase, POP) from Flavobacterium sp. has an optimal pH of 6.5, while the enzyme from Sphaerobacter thermophiles functions best at pH 6.6. dtu.dktoyobo.co.jp For these enzymes, potassium phosphate (B84403) or sodium phosphate buffers are often utilized. toyobo.co.jpscispace.com The choice of buffer is important not only for maintaining pH but also because buffer ions can sometimes directly interact with the enzyme and influence its activity.
Ionic Strength
The ionic strength of the assay buffer, primarily determined by the salt concentration, can modulate enzyme activity by affecting protein conformation and substrate binding. While not always the primary focus of optimization, its control is necessary for reproducibility. Some protocols specify the addition of NaCl, for example at 150 mM, to standardize the ionic environment. nih.gov
Temperature
Temperature significantly impacts the rate of enzymatic reactions. For most mammalian enzymes, including human DPP-IV, assays are typically conducted at 37°C to approximate physiological conditions. sigmaaldrich.comglpbio.comfrontiersin.org However, the optimal temperature can vary depending on the source of the enzyme. A notable example is the prolyl endopeptidase from the thermophilic bacterium S. thermophiles, which displays maximum activity at a much higher temperature of 63°C. dtu.dk Conversely, the prolyl endopeptidase from Flavobacterium sp. has a more conventional temperature optimum of 37°C. toyobo.co.jp It is essential to maintain a constant and uniform temperature throughout the assay incubation period to ensure consistent results.
The following table summarizes typical reaction parameters for assays using Gly-Pro-pNA with various enzymes.
| Enzyme | Typical pH | Common Buffer System | Typical Temperature | Reference |
|---|---|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | 7.4 - 8.7 (Optimum ~8.0) | 100 mM Tris-HCl | 37°C | sigmaaldrich.com |
| Prolyl Oligopeptidase (POP) from S. thermophiles | 6.6 | Phosphate Buffer | 63°C | dtu.dk |
| Prolyl Oligopeptidase (POP) from Flavobacterium sp. | 6.5 | 0.1 M K-Phosphate Buffer | 37°C | toyobo.co.jp |
| Prolyl Oligopeptidase (POP) from Galerina marginata | 7.5 | 50 mM Tris-HCl | 37°C | nih.gov |
The concentration of Gly-Pro-pNA must be carefully selected to ensure the reaction velocity is appropriately related to the enzyme concentration. According to Michaelis-Menten kinetics, the reaction rate increases with substrate concentration until the enzyme becomes saturated with the substrate.
For routine enzyme activity measurements, the substrate concentration should be saturating (typically 5-10 times the Michaelis constant, Kₘ) to ensure the reaction rate is maximal (Vₘₐₓ) and directly proportional to the enzyme concentration, a condition known as zero-order kinetics with respect to the substrate. However, for inhibitor screening or detailed kinetic studies, a substrate concentration close to the Kₘ value is often used. nih.gov
The Kₘ of an enzyme for Gly-Pro-pNA is a key parameter that must be determined experimentally by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation, often using a Lineweaver-Burk plot. scispace.comrsc.org The reported Kₘ values for Gly-Pro-pNA vary depending on the enzyme and the specific assay conditions. For example, a Kₘ of 180 µM was reported for DPP-IV in human plasma, while values of 0.3 mM and 0.4 mM were found for DPP-8 and DPP-9, respectively. nih.govnih.gov In another study, the Kₘ for DPP-IV was determined to be 691.9 μM. rsc.org The Kₘ for a prolyl endopeptidase from S. thermophiles using a related substrate (Z-Gly-Pro-pNA) was 1.5 mM. dtu.dk
Commonly used final concentrations of Gly-Pro-pNA in assays range from 0.1 mM to 2 mM, depending on the research objective and the specific enzyme being studied. nih.govdtu.dkfrontiersin.org
The following table presents a selection of experimentally determined Kₘ values for the hydrolysis of Gly-Pro-pNA by different enzymes.
| Enzyme | Reported Kₘ (µM) | Source/Assay Conditions | Reference |
|---|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | 180 | Human Plasma | nih.gov |
| Dipeptidyl Peptidase IV (DPP-IV) | 691.9 | Recombinant Human DPP-IV | rsc.org |
| Dipeptidyl Peptidase 8 (DPP-8) | 300 | Recombinant Enzyme | nih.gov |
| Dipeptidyl Peptidase 9 (DPP-9) | 400 | Recombinant Enzyme | nih.gov |
| Prolyl Endopeptidase (S. thermophiles) | 1500 | Recombinant Enzyme | dtu.dk |
| Value determined using the related substrate Z-Gly-Pro-pNA. |
To obtain a valid measure of enzyme activity, it is imperative that the initial reaction velocity is measured. This means that the product formation must be linear with time. If the reaction proceeds for too long, the rate may decrease due to factors such as substrate depletion, product inhibition, or enzyme instability.
Enzyme Concentration
The concentration of the enzyme should be adjusted so that the rate of product formation is linear over the desired incubation period and the signal generated is within the linear range of the spectrophotometer. This is typically achieved by performing a preliminary experiment with serial dilutions of the enzyme preparation. scispace.com The goal is to use an enzyme concentration that results in the consumption of only a small fraction (typically <10-15%) of the substrate during the assay. For example, a protocol for a commercial dipeptidyl peptidase assay recommends diluting the enzyme to a final concentration of 0.04 - 0.08 units/mL. sigmaaldrich.com Highly purified enzymes may require concentrations in the nanomolar range; one study optimized protein concentrations to 0.65 nM for DPP-IV. nih.gov
Reaction Time
The choice of reaction time is interdependent with the enzyme concentration. For kinetic assays, the absorbance is monitored continuously or at frequent intervals (e.g., every 1 to 5 minutes) to determine the initial linear rate. nih.govrsc.org For endpoint assays, a fixed incubation time is used, after which the reaction is stopped (e.g., by adding a strong acid or a specific inhibitor). Common incubation times range from 15 to 60 minutes. sigmaaldrich.comfrontiersin.orgsigmaaldrich.com It is crucial to verify that product formation is linear throughout the chosen incubation period for the specific enzyme concentration being used. For instance, a DPP-IV assay might be incubated for 15 minutes at 37°C, while an assay for a less active prolyl oligopeptidase might require up to 4 hours. nih.govsigmaaldrich.com
Enzyme Kinetic Analysis with Gly Pro Pna Hydrochloride
Determination of Steady-State Kinetic Parameters for Peptidases using Gly-Pro-pNA (hydrochloride)
Steady-state kinetics assumes that the concentration of the enzyme-substrate complex remains constant over the period of measurement. By systematically varying the concentration of Gly-Pro-pNA and measuring the initial reaction velocities, a characteristic Michaelis-Menten curve can be generated, from which fundamental kinetic constants are derived. nih.gov
The Michaelis-Menten constant (K_m) represents the concentration of Gly-Pro-pNA at which the enzymatic reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the apparent affinity of the enzyme for the substrate; a lower K_m value indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations. The K_m for Gly-Pro-pNA has been determined for several peptidases, revealing insights into their substrate-binding properties. For instance, studies on Dipeptidyl Peptidase IV (DPP-IV) from various sources consistently place the K_m value in the micromolar range, highlighting its suitability as a substrate for this enzyme family. nih.govscispace.comacs.org The K_m can be determined graphically from a plot of initial velocity versus substrate concentration or more accurately from linear transformations like the Lineweaver-Burk plot. scispace.com
| Enzyme | Source | K_m (µM) | pH | Temperature (°C) | Citation |
| Dipeptidyl Peptidase IV (DPP-IV) | Porcine Kidney | 231 ± 33 | 7.4 | - | acs.org |
| Dipeptidyl Peptidase IV (DPP-IV) | Porcine Kidney | 250 ± 10 | 8.0 | 37 | scispace.com |
| Dipeptidyl Peptidase IV (DPP-IV) | - | 200 | 7.4 | 37 | nih.gov |
| Dipeptidyl Peptidase II (DPPII) | Human | 230 ± 10 | 5.5 | 37 | nih.gov |
| Large ADA (LADA) | Bovine Kidney Cortex | 105 | 7.5 | 37 | bibliotekanauki.pl |
| Large ADA (LADA) | Human Blood Serum | 80 | 7.5 | 37 | bibliotekanauki.pl |
*Large ADA (LADA) is a complex of Adenosine (B11128) Deaminase (ADA) and DPP-IV.
The maximum reaction velocity (V_max) is the rate of reaction when the enzyme is fully saturated with the substrate, Gly-Pro-pNA. It is directly proportional to the enzyme concentration. From V_max, the turnover number (k_cat), also known as the catalytic constant, can be calculated. The k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time (typically per second) and provides a direct measure of the enzyme's catalytic power. Quantification of V_max and k_cat for the hydrolysis of Gly-Pro-pNA allows for a standardized comparison of the catalytic activity of different peptidases or the effect of mutations and inhibitors on a specific enzyme.
| Enzyme | Source | V_max | k_cat (s⁻¹) | Citation |
| Dipeptidyl Peptidase IV (DPP-IV) | Porcine Kidney | 0.650 ± 0.037 µmol/min/mU | - | acs.org |
| Large ADA (LADA) | Bovine Kidney Cortex | 10.0 µmol/min/mg | - | bibliotekanauki.pl |
| Large ADA (LADA) | Human Blood Serum | 1.0 µmol/min/mg | - | bibliotekanauki.pl |
*Large ADA (LADA) is a complex of Adenosine Deaminase (ADA) and DPP-IV. k_cat values are not specified in the source.
| Enzyme | Source | k_cat/K_m (M⁻¹s⁻¹) | pH | Citation |
| Dipeptidyl Peptidase IV (DPP-IV) | Human | 4.2 x 10⁵ ± 1 x 10⁴ | Max | oup.comresearchgate.net |
| Dipeptidyl Peptidase IV (DPP-IV) | Wild-Type (expressed in Sf9 cells) | 1.2 x 10⁵ | - | nih.gov |
| X-prolyl dipeptidyl aminopeptidase (B13392206) (X-PDAP) | Lactococcus lactis | ~10-fold higher than for Ala-Ala-pNA | - | tandfonline.com |
Maximum Reaction Velocity (Vmax) and Turnover Number (kcat) Quantification
Advanced Kinetic Investigations Utilizing Gly-Pro-pNA (hydrochloride)
Beyond steady-state analysis, Gly-Pro-pNA is also a valuable substrate for more advanced kinetic studies aimed at elucidating detailed reaction mechanisms.
Solvent kinetic isotope effect (SKIE) studies, where the reaction is carried out in heavy water (D₂O) instead of H₂O, are used to probe the involvement of proton transfers in the rate-determining steps of a reaction. For the hydrolysis of Gly-Pro-pNA by DPP-IV, the reaction was found to be significantly slower in D₂O. oup.com Specific studies yielded a solvent kinetic isotope effect on k_cat/K_m (D₂Ok_cat/K_m) of 2.9 and on k_cat (D₂Ok_cat) of 1.7. researchgate.netnih.gov These values suggest that kinetically significant proton transfers play a role in limiting the rate of both the formation of the acyl-enzyme intermediate (reflected in k_cat/K_m) and its subsequent hydrolysis (reflected in k_cat). researchgate.netnih.gov
Pre-Steady-State Kinetic Studies (if applicable)
Influence of Environmental Factors on Gly-Pro-pNA (hydrochloride) Hydrolysis Kinetics
The enzymatic hydrolysis of Gly-Pro-pNA is a widely used method for assaying the activity of various peptidases, particularly dipeptidyl peptidase IV (DPP-IV) and other prolyl peptidases. The rate of this reaction is highly sensitive to environmental conditions, including pH, temperature, and the composition of the reaction buffer. Understanding these influences is critical for the accurate characterization of enzyme kinetics and for comparing results across different studies.
The pH of the reaction environment is a critical determinant of both the catalytic activity and the stability of enzymes that hydrolyze Gly-Pro-pNA. The ionization state of amino acid residues in the enzyme's active site, as well as the substrate itself, is directly affected by pH, which in turn governs the efficiency of substrate binding and catalysis.
Research has shown that enzymes utilizing Gly-Pro-pNA as a substrate exhibit a wide range of optimal pH values, reflecting their diverse origins and physiological roles. For instance, dipeptidyl peptidase IV from the bacterium Porphyromonas gingivalis displays a broad optimal pH range from 6.5 to 8.0 when assayed with Gly-Pro-pNA. nih.gov The enzyme is largely inactive at pH values below 6.5 or above 8.5. nih.gov In contrast, a prolyl endopeptidase (PEP) from Sphaerobacter thermophiles shows optimal activity at pH 6.6, while retaining most of its activity between pH 5.0 and 8.0. dtu.dkgenscript.com Other enzymes, such as an X-prolyl-dipeptidyl peptidase from Lactobacillus sakei and an aminopeptidase P from Streptomyces lavendulae, have been found to have pH optima of 7.5 and 8.0, respectively. nih.govresearchgate.net Kinetic studies on human DPP-IV have indicated that the cleavage of Gly-Pro-pNA is facilitated by the ionization of an active site residue with a pKa of 7.2 ± 0.1, which is suggestive of a histidine residue involved in the catalytic mechanism. researchgate.netnih.gov
The stability of these enzymes is also profoundly pH-dependent. The DPP-IV from P. gingivalis is stable for 12 hours at 4°C in a HEPES buffer at pH 7.6. nih.gov Some enzymes, like a particular prolyl endopeptidase, demonstrate remarkable stability over a very broad pH range, from 3.5 to 10.0. researchgate.net Similarly, a recombinant prolyl endopeptidase from Aspergillus niger maintains over 90% of its activity within a pH range of 1.0 to 8.0. researchgate.net
| Enzyme | Source Organism | Optimal pH | pH Stability Range | Reference |
| Dipeptidyl Peptidase IV (DPP-IV) | Porphyromonas gingivalis | 6.5 - 8.0 | Stable at pH 7.6 (12h, 4°C) | nih.gov |
| Dipeptidyl Peptidase IV (DPP-IV) | Human | ~7.8 (bell-shaped profile) | Not specified | researchgate.netoup.com |
| Prolyl Endopeptidase (PEP) | Sphaerobacter thermophiles | 6.6 | Most active: pH 5.0 - 8.0 | dtu.dkgenscript.com |
| Prolyl Endopeptidase | Flavobacterium sp. | 6.5 | 5.5 - 8.5 (15h, 30°C) | toyobo.co.jptoyobo-global.com |
| Prolyl Endopeptidase | Aspergillus niger | 4.0 | 1.0 - 8.0 (>90% activity) | researchgate.net |
| X-Prolyl-Dipeptidyl Peptidase | Lactobacillus sakei | 7.5 | Active: pH 4.0 - 8.5 | nih.gov |
| Aminopeptidase P (APP) | Streptomyces lavendulae | 8.0 | Stable: pH 8.0 | researchgate.net |
| Aminopeptidase P (APP-II) | Escherichia coli | 9.0 | Stable: pH 8.0 - 9.0 | tandfonline.com |
Temperature is another pivotal factor that modulates the rate of Gly-Pro-pNA hydrolysis. As with most enzymatic reactions, the rate typically increases with temperature up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid loss of activity.
The optimal temperature for enzymes that act on Gly-Pro-pNA varies significantly, often reflecting the thermal environment of the source organism. For example, DPP-IV from P. gingivalis, a bacterium found in the human oral cavity, has an optimal temperature of 37°C. nih.gov Similarly, a prolyl endopeptidase from Flavobacterium sp. also functions best at 37°C. toyobo.co.jptoyobo-global.com In contrast, enzymes from thermophilic organisms exhibit much higher temperature optima. A prolyl endopeptidase from the thermophile Sphaerobacter thermophiles has an optimal temperature of 63°C. dtu.dkgenscript.com An X-prolyl-dipeptidyl peptidase from Lactobacillus sakei shows peak activity at 55°C. nih.gov
Thermostability is the ability of an enzyme to resist thermal denaturation. The DPP-IV from P. gingivalis shows limited thermostability, losing 50% of its activity after 3 hours at 37°C and 75% at 45°C. nih.gov Conversely, the PEP from S. thermophiles is notably thermostable, retaining more than 75% of its activity after being incubated for one hour at its optimal temperature of 63°C. dtu.dkgenscript.com The prolyl endopeptidase from Flavobacterium sp. is reported to be stable below 40°C. toyobo.co.jptoyobo-global.com
| Enzyme | Source Organism | Optimal Temperature (°C) | Thermostability Profile | Reference |
| Dipeptidyl Peptidase IV (DPP-IV) | Porphyromonas gingivalis | 37 | 50% activity loss after 3h at 37°C | nih.gov |
| Prolyl Endopeptidase (PEP) | Sphaerobacter thermophiles | 63 | >75% activity retained after 1h at 63°C | dtu.dkgenscript.com |
| X-Prolyl-Dipeptidyl Peptidase | Lactobacillus sakei | 55 | Activity decreases significantly below 45°C | nih.gov |
| Prolyl Endopeptidase | Flavobacterium sp. | 37 | Stable below 40°C (10 min incubation) | toyobo.co.jptoyobo-global.com |
| Aminopeptidase P (APP-I) | Escherichia coli | Not specified | 50% residual activity after 30 min at 60°C | tandfonline.com |
| Aminopeptidase P (APP-II) | Escherichia coli | Not specified | 50% residual activity after 30 min at 50°C | tandfonline.com |
The composition of the assay buffer, including the buffering agent itself, ionic strength, and the presence of co-factors or inhibitors, can significantly influence the kinetics of Gly-Pro-pNA hydrolysis.
Different buffer systems are employed in enzyme assays involving Gly-Pro-pNA, with common choices including HEPES, Tris-HCl, and various phosphate (B84403) buffers. nih.govoup.combibliotekanauki.plnih.gov The specific buffer can sometimes influence the reaction; for example, calorimetric experiments have shown that buffer ionization can affect the measured enthalpy change of a reaction. oup.com Assays for DPP-IV activity are often conducted in Tris or phosphate buffers at a pH of 7.4-8.3. nih.govnih.govtandfonline.com
The activity of enzymes hydrolyzing Gly-Pro-pNA can be modulated by various chemical agents. The DPP-IV from P. gingivalis is sensitive to heavy metal ions such as Zn²⁺ and Hg²⁺, as well as detergents like SDS and Triton X-100, which cause inactivation. nih.gov In contrast, the prolyl endopeptidase from S. thermophiles is activated and stabilized by Co²⁺, but inhibited by a range of other metal ions including Mg²⁺, K⁺, Ca²⁺, and Zn²⁺. dtu.dkgenscript.com Similarly, aminopeptidase P from E. coli is activated by Mn²⁺ and inhibited by the chelating agent EDTA, indicating its nature as a metalloenzyme. tandfonline.com The activity of DPP-IV from human placenta was not significantly affected by incubation time with certain inhibitors, but was dependent on the inhibitor concentration. pnas.org
| Enzyme | Source Organism | Activating Agents | Inhibitory Agents | Reference |
| Dipeptidyl Peptidase IV (DPP-IV) | Porphyromonas gingivalis | None specified | Zn²⁺, Hg²⁺, SDS, Triton X-100 | nih.gov |
| Prolyl Endopeptidase (PEP) | Sphaerobacter thermophiles | Co²⁺ | Mg²⁺, K⁺, Ca²⁺, Zn²⁺, Na⁺, Mn²⁺, Al³⁺, Cu²⁺ | dtu.dkgenscript.com |
| X-Prolyl-Dipeptidyl Peptidase | Lactobacillus sakei | None specified | Serine proteinase inhibitors, Cu²⁺, Hg²⁺, Zn²⁺ | nih.gov |
| Aminopeptidase P (APP) | Escherichia coli | Mn²⁺ | EDTA, PCMB | tandfonline.com |
| Prolyl Endopeptidase | Flavobacterium sp. | None specified | DFP, 3,4-dichloroisocoumarin, Z-Gly-Pro-CH2Cl | toyobo.co.jptoyobo-global.com |
Gly Pro Pna Hydrochloride in Enzymatic Inhibition Studies
Design and Execution of Inhibitor Screening Assays using Gly-Pro-pNA (hydrochloride)
The simplicity and reliability of the Gly-Pro-pNA assay make it highly suitable for screening libraries of compounds to identify new peptidase inhibitors. medchemexpress.com
High-throughput screening (HTS) campaigns frequently employ Gly-Pro-pNA to rapidly assess large numbers of potential inhibitors. The assay is typically adapted for a microplate format (e.g., 96-well plates), where each well serves as an individual reaction vessel. nih.gov In a standard HTS setup, a fixed concentration of the target enzyme (like DPP-IV) and the test inhibitor are pre-incubated before the reaction is initiated by the addition of Gly-Pro-pNA. nih.gov The rate of p-nitroaniline release is then measured over time using a microplate reader. nih.gov A reduced rate of color development in the presence of a test compound, compared to a control without the compound, indicates enzymatic inhibition. mdpi.com
To enhance efficiency and reduce costs, HTS methods are continuously optimized. For instance, studies have successfully established HTS methods for DPP-IV inhibitors using human plasma as a cost-effective enzyme source instead of expensive purified recombinant enzymes. nih.govresearchgate.net The results from such assays show a strong correlation with those using recombinant enzymes, validating the approach for large-scale screening. nih.gov Furthermore, LC-MS based methods have been developed to monitor the formation of the Gly-Pro dipeptide product, which avoids potential interference from colored compounds in the screening library that might affect absorbance-based readouts. mdpi.comrsc.org
To manage the scale and precision required for HTS, robotics and automation are indispensable. Automated liquid handling systems are used for dispensing enzymes, substrates, and compound libraries into microplates with high accuracy and reproducibility. These systems minimize human error and enable the processing of thousands of samples per day. Following incubation, robotic arms can transport the plates to automated microplate readers for data acquisition. This integration of robotics ensures that the screening process is efficient, consistent, and capable of generating the large datasets needed to identify promising inhibitor candidates from vast chemical libraries.
High-Throughput Screening (HTS) Methodologies
Kinetic Characterization of Peptidase Inhibitors Utilizing Gly-Pro-pNA (hydrochloride)
Beyond simply identifying inhibitors, Gly-Pro-pNA is crucial for detailed kinetic studies to understand how these inhibitors work. This characterization is fundamental for drug development, providing insights into an inhibitor's potency and mechanism of action.
Two key parameters quantify an inhibitor's potency: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
IC50: This value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. scispace.com It is a practical measure of potency and is often determined first. For example, in studies using Gly-Pro-pNA, the IC50 values for various natural and synthetic compounds have been determined. Protein hydrolyzates from Amaranth (B1665344) grain showed IC50 values for DPP-IV inhibition, with one fraction (Glu.III) having an IC50 of 0.12 mg/mL. scispace.com In another study, selected cannabinoids were found to inhibit DPP-IV with IC50 values ranging between 4.0 and 6.9 μg/mL. nih.gov
Ki: The inhibition constant is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. Unlike the IC50 value, the Ki is independent of the substrate concentration. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the substrate. ncifcrf.gov The Km of Gly-Pro-pNA for DPP-IV has been estimated at 0.25 ± 0.01 mM in one study and approximately 70.7 ± 6.0 μM in another. scispace.comrsc.orgrsc.org Using such kinetic analyses, the competitive inhibitor Diprotin A was found to have a Ki of 3.5 µM. mdpi.com
Table 1: Examples of IC50 and Ki Values Determined Using Gly-Pro-pNA
| Inhibitor | Target Enzyme | Substrate | IC50 | Ki | Inhibition Type | Source |
|---|---|---|---|---|---|---|
| Glutelin Hydrolyzate (Glu.III) | DPP-IV | Gly-Pro-pNA | 0.12 mg/mL | 0.11-5.61 mg/mL | Competitive | scispace.com |
| Cannabidiol (CBD) | DPP-IV | Gly-Pro-pNA | ~4.0-6.9 µg/mL | - | Mixed | nih.gov |
| Cannabigerol (CBG) | DPP-IV | Gly-Pro-pNA | ~4.0-6.9 µg/mL | - | Mixed | nih.gov |
| Sitagliptin | DPP-IV (human plasma) | GP-BAN* | 39.18 nM | - | Competitive | nih.govresearchgate.net |
| Saxagliptin (B632) | DPP-IV | Gly-Pro-pNA | - | 0.35 nM | Reversible Covalent | nih.gov |
*Note: GP-BAN is a fluorogenic substrate, but the study validates the use of plasma as an enzyme source for assays that also use Gly-Pro-pNA.
Understanding the mechanism of inhibition is critical for drug design. Kinetic experiments using varying concentrations of both the inhibitor and Gly-Pro-pNA can elucidate this mechanism. By analyzing the data, often through graphical methods like the Lineweaver-Burk plot, the type of inhibition can be determined. nih.gov
Competitive Inhibition: The inhibitor binds only to the enzyme's active site, directly competing with the substrate (Gly-Pro-pNA). This increases the apparent Km but does not affect the Vmax. Protein hydrolyzates from amaranth have been identified as competitive inhibitors of DPP-IV using this method. scispace.com
Non-Competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. This reduces the Vmax but does not change the Km.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This type of inhibition reduces both Vmax and Km.
Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, often with different affinities. This affects both Vmax and Km. Kinetic analysis of cannabinoids using Gly-Pro-pNA revealed a mixed mode of inhibition for DPP-IV. nih.gov Similarly, certain oat-derived peptides were found to be mixed-type inhibitors. mdpi.com
Some inhibitors, particularly covalent inhibitors, bind to the enzyme in a time-dependent manner, which can be effectively studied using Gly-Pro-pNA. This category includes both irreversible inhibitors, which form a permanent bond, and reversible covalent inhibitors, which form a covalent bond that can be broken. researchgate.net
The characterization of these inhibitors involves monitoring the reaction progress curves (absorbance vs. time) in the presence of different inhibitor concentrations. rsc.orgrsc.org A detailed study of saxagliptin, a reversible covalent inhibitor of DPP-IV, illustrates this approach. researchgate.netnih.gov The analysis revealed a two-step inhibition mechanism: an initial non-covalent binding followed by the formation of a covalent intermediate. researchgate.netnih.gov By fitting the kinetic data obtained from assays with Gly-Pro-pNA, researchers can determine the individual rate constants for inhibitor association (k_on) and dissociation (k_off). researchgate.netnih.gov For saxagliptin, the dissociation of the covalent enzyme-inhibitor complex was very slow, with a k_off of (5.5 ± 0.4) x 10⁻⁵ s⁻¹, contributing to its high potency. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| Glycyl-L-proline 4-nitroanilide hydrochloride | Gly-Pro-pNA (hydrochloride), GP-pNA |
| p-nitroaniline | pNA |
| Dipeptidyl Peptidase IV | DPP-IV |
| Saxagliptin | BMS-477118 |
| Sitagliptin | - |
| Diprotin A | Ile-Pro-Ile |
| Cannabidiol | CBD |
| Cannabigerol | CBG |
| Glycyl-prolyl-7-amino-4-methyl coumarin | Gly-Pro-AMC |
Elucidation of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive, Mixed-Type)
Application of Gly-Pro-pNA (hydrochloride) in Structure-Activity Relationship (SAR) Studies for Inhibitors
The chromogenic substrate Gly-Pro-pNA (hydrochloride) is a fundamental tool in conducting Structure-Activity Relationship (SAR) studies for enzyme inhibitors, particularly for dipeptidyl peptidase-IV (DPP-IV). By providing a reliable method to measure enzyme activity, Gly-Pro-pNA allows researchers to systematically evaluate how modifications to the chemical structure of potential inhibitors affect their potency. acs.orgmdpi.com SAR studies aim to identify the key molecular features, or pharmacophores, responsible for potent and selective inhibition.
In a typical assay, the rate of p-nitroanilide release from Gly-Pro-pNA by the target enzyme is measured in the presence of varying concentrations of a synthesized or isolated inhibitor. acs.org The resulting data, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for direct comparison of the efficacy of different compounds.
Research has shown that for peptide-based DPP-IV inhibitors, the amino acid sequence and specific residues play a critical role in their inhibitory activity. acs.orgresearchgate.net For instance, studies on Xaa–Pro-type peptides have revealed that while the N-terminal residue and the Proline at the second position are crucial for recognition by DPP-IV, residues at the third, fourth, and fifth positions can significantly modulate the inhibitory effect. acs.org Hydrophobic amino acids at the third position can enhance inhibitory activity, possibly through intramolecular interactions that stabilize the peptide's conformation. acs.org
Quantitative structure–activity relationship (QSAR) models are often developed using data from these assays to predict the inhibitory potential of novel compounds. acs.org These models can be built by correlating the IC50 values of a series of related inhibitors with their physicochemical properties or structural descriptors. For example, valid QSAR models with high predictive accuracy (R² values of 0.90-0.91) have been developed for DPP-IV inhibitory peptides based on key interactions identified through docking and molecular dynamics simulations. acs.org
The following table summarizes findings from various SAR studies where Gly-Pro-pNA was used to determine the inhibitory potency of different peptides against DPP-IV.
| Peptide Inhibitor | IC50 Value (µM) | Key Structural Feature/Observation | Reference |
|---|---|---|---|
| Val–Pro–Val (VPV) | 6.6 | A greater than 2-fold difference in activity highlights the impact of the C-terminal amino acid. | acs.org |
| Val–Pro–Leu (VPL) | 15.8 | ||
| Ile–Pro–Ile (IPI) | 3.5 | A significant ~60-fold difference in activity between peptides with structurally similar amino acids (Ile vs. Leu) underscores the high specificity of the enzyme's active site. | acs.org |
| Leu–Pro–Leu (LPL) | 241.4 | ||
| Gly-Pro-Hyp | Ki = 4500 (Competitive Inhibitor) | Identified as a true competitive inhibitor as DPP-IV could not hydrolyze the Pro-Hyp bond. | tandfonline.com |
| FLEP | 65.3 | Example of a tetrapeptide with a Proline at the C-terminus showing inhibitory activity. | mdpi.com |
These studies demonstrate that even subtle changes, such as substituting one amino acid for another with similar properties (e.g., Isoleucine for Leucine), can lead to dramatic differences in inhibitory activity. acs.org Gly-Pro-pNA is instrumental in generating the quantitative data needed to reveal these sensitive structural requirements for effective enzyme inhibition.
Comparative Analysis of Inhibitor Efficacy Across Different Enzyme Sources
Gly-Pro-pNA (hydrochloride) also facilitates the comparative analysis of inhibitor efficacy against enzymes from different biological sources. This type of analysis is crucial for understanding an inhibitor's selectivity and potential applications. An inhibitor that is potent against a specific enzyme from one organism may show different activity against the homologous enzyme from another species or against related but distinct enzymes within the same organism.
A comparative study on prolyl endopeptidases from three different bacterial sources—Flavobacterium meningosepticum (FM), Sphingomonas capsulata (SC), and Myxococcus xanthus (MX)—utilized a chromogenic substrate to compare their properties. nih.gov While Z-Gly-Pro-pNA was effective for detecting enzyme activity, another substrate was ultimately chosen for detailed kinetic measurements due to solubility issues. nih.gov However, the study design exemplifies the approach: by assaying a panel of enzymes with the same substrate and inhibitor, researchers can determine kinetic parameters like kcat and KM, which reveal differences in substrate specificity and catalytic efficiency among the enzymes. nih.gov
Another form of comparative analysis involves testing an inhibitor against different but related enzymes from the same species. For example, the inhibitor saxagliptin was evaluated against several members of the dipeptidyl peptidase family. Assays using Gly-Pro-pNA as the substrate for DPP-IV revealed that saxagliptin is highly selective. researchgate.net It demonstrated significantly greater potency for DPP-IV compared to related enzymes like DPP-8 and DPP-9. researchgate.net This high selectivity is a desirable trait for a therapeutic agent, as it minimizes the risk of off-target effects.
The data below illustrates the selectivity of the inhibitor saxagliptin against different dipeptidyl peptidases.
| Enzyme | Inhibitor | Selectivity Ratio (Potency vs. DPP-4) | Reference |
|---|---|---|---|
| DPP-8 | Saxagliptin | >400-fold more potent for DPP-4 | researchgate.net |
| DPP-9 | >75-fold more potent for DPP-4 |
These comparative studies are essential for profiling a new inhibitor. By using Gly-Pro-pNA and other specific substrates, scientists can build a selectivity profile, which is a critical component of preclinical drug development and for the characterization of biochemical tools. caymanchem.commedchemexpress.com
Advanced Methodologies and Analytical Platforms Integrating Gly Pro Pna Hydrochloride
Enhancements in Spectrophotometric Detection of p-nitroaniline
Spectrophotometric detection of p-nitroaniline released from Gly-Pro-pNA is a cornerstone of enzyme activity assays. caymanchem.comtribioscience.com Continuous advancements in this area focus on improving assay efficiency, throughput, and sensitivity.
Development of Continuous versus Discontinuous Assay Formats
Assays utilizing Gly-Pro-pNA can be performed in two primary formats: continuous and discontinuous. researchgate.netnih.govresearchgate.net
Continuous assays , also known as real-time or kinetic assays, involve monitoring the absorbance of p-nitroaniline continuously over time. researchgate.netnih.govresearchgate.nettipbiosystems.com This provides a dynamic view of the enzymatic reaction, allowing for the determination of initial reaction velocities. dcu.ie This format is particularly useful for studying enzyme kinetics and the effects of inhibitors. nih.gov
Discontinuous assays , or end-point assays, measure the total amount of p-nitroaniline produced after a fixed incubation period. researchgate.netnih.govresearchgate.nettipbiosystems.com The reaction is stopped, often by adding a substance like acetate (B1210297) buffer, and the final absorbance is measured. toyobo.co.jp While simpler to perform, this method provides a single data point and may not capture the initial rate of reaction accurately, especially in the presence of factors that alter reaction linearity over time. dcu.ie
The choice between continuous and discontinuous formats depends on the specific research question. For detailed kinetic analysis, the continuous method is superior, while the discontinuous approach can be suitable for high-throughput screening where a single activity measurement per sample is sufficient. nih.govdcu.ie
Optimization of Microplate Reader-Based Implementations
Microplate readers are essential for high-throughput analysis of Gly-Pro-pNA assays. sigmaaldrich.comfrontiersin.orgnih.gov Optimization of these implementations is crucial for obtaining reliable and reproducible data. Key optimization parameters include:
Substrate Concentration: Determining the optimal substrate concentration is critical to ensure maximal enzyme activity without causing substrate inhibition. scispace.com For instance, one study recommended a concentration of 0.5 mM Gly-Pro-pNA for dipeptidyl peptidase IV (DPPIV) assays in pork muscle extracts. scispace.com
Enzyme Concentration: The amount of enzyme must be optimized to ensure a linear reaction rate over the desired time course. nih.govnih.gov
Buffer Conditions: The pH and composition of the reaction buffer significantly impact enzyme activity. scispace.comnih.gov For example, a Tris-HCl buffer at pH 8.0 is commonly used for DPPIV assays. sigmaaldrich.comscispace.com
Incubation Time and Temperature: Consistent incubation time and temperature are vital for reproducible results, with 37°C being a common temperature for these assays. sigmaaldrich.comnih.gov
Automation: Utilizing liquid handlers for dispensing reagents can improve precision and throughput in high-throughput screening (HTS) applications.
A typical microplate reader-based assay involves incubating the enzyme with Gly-Pro-pNA in a 96- or 384-well plate and monitoring the absorbance at 405 nm. sigmaaldrich.comfrontiersin.org
Coupling Gly-Pro-pNA (hydrochloride) Assays with Other Analytical Techniques
To gain deeper insights into enzyme mechanisms and inhibitor interactions, Gly-Pro-pNA assays are often coupled with more sophisticated analytical methods.
Integration with Mass Spectrometry for Product Identification and Quantification
Mass spectrometry (MS) offers a powerful tool for the unambiguous identification and quantification of the products of Gly-Pro-pNA cleavage. researchgate.netfrontiersin.org Techniques like electrospray ionization mass spectrometry (ES-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed. nih.govembrapa.br
For example, in a study of peptide hydrolysis by DPP-IV, LC-MS/MS was used to analyze the reaction products, confirming the cleavage of the Gly-Pro-pNA substrate. frontiersin.org Another study used high-resolution MS to analyze the degradation products of Pro-Gly-Pro by leukotriene A4 hydrolase, demonstrating the enzyme's aminopeptidase (B13392206) activity. pnas.org This integration provides a higher level of specificity and can be crucial for mechanistic studies and for confirming the identity of cleavage products in complex biological samples. researchgate.netpnas.org
Development of Fluorescent Derivatives or Indirect Detection Schemes of the Cleavage Product
While p-nitroaniline is chromogenic, its detection sensitivity can be limited. nih.gov To enhance sensitivity, fluorescent-based methods have been developed. These can involve either creating fluorescent derivatives of the p-nitroaniline product or using indirect detection schemes. nih.govmdpi.comunimi.it
One approach involves the use of fluorescent conjugated polyelectrolytes. nih.gov In such a system, the p-nitroaniline released from Gly-Pro-pNA can quench the fluorescence of the polyelectrolyte. The enzymatic cleavage of the substrate leads to a "turn-on" fluorescence signal as the quenching is relieved. nih.gov Another strategy is to derivatize the reaction products with fluorescent reagents, followed by a separation step to generate a product-specific fluorescent signal. thermofisher.com These methods offer significantly higher sensitivity compared to standard spectrophotometric assays, making them suitable for detecting low enzyme activities or for use with small sample volumes. researchgate.net
Miniaturization and High-Content Screening Advancements for Gly-Pro-pNA (hydrochloride) Assays
The demand for screening large compound libraries for potential enzyme inhibitors has driven the miniaturization and automation of Gly-Pro-pNA assays for high-content screening (HCS). sci-hub.seethz.chnih.gov
Miniaturization involves reducing the assay volume, typically by using 384-well or even 1536-well microplates. This reduces the consumption of expensive reagents and allows for a higher number of assays to be run simultaneously. nih.gov Thermocyclers have also been adapted for miniaturized enzymatic assays, offering precise temperature control and reducing sample evaporation. nih.gov
High-content screening platforms integrate automated liquid handling, incubation, and detection to enable the rapid testing of thousands of compounds. fishersci.carevvity.com These systems often incorporate sophisticated data analysis software to manage and interpret the large datasets generated. fishersci.ca The Gly-Pro-pNA assay is well-suited for HCS due to its simplicity and colorimetric readout, which can be easily automated. medchemexpress.comnih.gov The development of HCS assays using Gly-Pro-pNA has been instrumental in the discovery of new enzyme inhibitors. medchemexpress.comnih.gov
Data Tables
Table 1: Comparison of Continuous and Discontinuous Gly-Pro-pNA Assay Formats
| Feature | Continuous Assay | Discontinuous Assay |
| Principle | Real-time monitoring of product formation researchgate.netnih.govresearchgate.net | Measurement of total product at a single time point researchgate.netnih.govresearchgate.net |
| Data Output | Kinetic curve (absorbance vs. time) dcu.ie | Single absorbance value dcu.ie |
| Primary Use | Enzyme kinetics, inhibitor mechanism studies nih.gov | High-throughput screening, endpoint activity measurement dcu.ie |
| Advantages | Provides detailed kinetic information nih.gov | Simpler to perform, higher throughput tipbiosystems.com |
| Disadvantages | Lower throughput tipbiosystems.com | Less kinetic information, potential for non-linearity dcu.ie |
Table 2: Key Parameters for Microplate Reader Optimization of Gly-Pro-pNA Assays
| Parameter | Recommended Range/Value | Rationale | Source |
| Substrate Concentration | 0.5 mM | Optimal for DPPIV activity without substrate inhibition | scispace.com |
| pH | 8.0 | Optimal for DPPIV activity | sigmaaldrich.comscispace.com |
| Temperature | 37°C | Standard temperature for enzymatic assays | sigmaaldrich.comnih.gov |
| Wavelength | 405 nm | Absorbance maximum for p-nitroaniline | caymanchem.comtribioscience.com |
| Plate Format | 96- or 384-well | Suitable for high-throughput screening |
Nanowell Plate Formats
The use of Gly-Pro-pNA in nanowell-based DPP-IV assays is well-established. The assay principle remains the same as in standard microtiter plates: DPP-IV cleaves Gly-Pro-pNA, releasing p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. sigmaaldrich.comnih.gov The robustness of this colorimetric method makes it highly suitable for the miniaturized format, where precise and sensitive detection is paramount. Research has demonstrated the successful adaptation of Gly-Pro-pNA-based assays to low-volume, high-density plate formats for screening potential DPP-IV inhibitors. nih.govresearchgate.net The primary advantage is the massive increase in throughput, enabling the screening of extensive compound libraries in a fraction of the time required by conventional methods.
Interactive Table: Comparison of DPP-IV Assay Formats
| Feature | Standard 96-Well Microplate | High-Density Nanowell Plate |
|---|---|---|
| Typical Well Volume | 100-200 µL | 1-10 µL |
| Number of Wells | 96 | 384, 1536, or more |
| Reagent Consumption | High | Low |
| Throughput | Moderate | Very High |
| Application | Routine enzyme kinetics, small-scale screening | High-throughput screening (HTS) of large compound libraries |
| Instrumentation | Standard microplate reader | Specialized high-throughput plate reader |
Automated Liquid Handling Systems
Automated liquid handling systems are robotic platforms designed to perform repetitive pipetting tasks with high precision, accuracy, and throughput. bumigenomics.comresearchgate.net In the context of Gly-Pro-pNA based DPP-IV assays, these systems are crucial for minimizing the variability and potential for human error inherent in manual pipetting, especially when dealing with the small volumes used in high-density plates. researchgate.net
These robotic systems can be programmed to perform all steps of the assay, including:
Dispensing of buffers, the DPP-IV enzyme, and various concentrations of test compounds (potential inhibitors) into the wells.
Addition of the Gly-Pro-pNA substrate to initiate the enzymatic reaction. sigmaaldrich.com
Incubation for a precise period.
Addition of a stop solution if required.
The integration of automated liquid handlers into the HTS workflow for DPP-IV inhibitor screening ensures a high degree of reproducibility and standardization. medtl.net This is critical for generating reliable data, particularly for constructing accurate dose-response curves and determining inhibitor potency (e.g., IC50 values). Studies have utilized automated systems to handle the liquid transfers in Gly-Pro-pNA assays, enabling the efficient screening of compound libraries and subsequent characterization of hits. nih.gov The precision of these systems is vital for the multi-step dilutions often required in inhibitor characterization. researchgate.netmedtl.net
Interactive Table: Impact of Automation on Gly-Pro-pNA Assays
| Parameter | Manual Pipetting | Automated Liquid Handling |
|---|---|---|
| Precision & Accuracy | Operator-dependent, higher variability | High, robotically controlled |
| Throughput | Low to moderate | High to ultra-high |
| Reproducibility | Lower | High |
| Error Rate | Prone to human error | Minimized |
| Suitability for Miniaturization | Challenging for sub-microliter volumes | Ideal for nanowell plates and low-volume assays |
| Walk-away Time | Low | High, allows for unattended operation |
Comparative Analysis of Gly Pro Pna Hydrochloride with Alternative Peptidase Substrates
Relative Substrate Specificity and Kinetic Efficiency Comparisons
The specificity and efficiency of an enzyme for a particular substrate are quantified by the Michaelis-Menten constant (Km) and the catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km reflects greater catalytic efficiency.
Gly-Pro-pNA is a well-established substrate for dipeptidyl peptidase-IV (DPP-IV), a serine protease that cleaves N-terminal dipeptides from polypeptides where the penultimate residue is proline or alanine. researchgate.netsigmaaldrich.com For human DPP-IV, the catalytic efficiency (kcat/Km) with Gly-Pro-pNA as the substrate has been reported to be 4.2 x 105 M-1s-1. researchgate.net In comparison, other substrates for DPP-IV, such as Gly-Pro-2-naphthylamide and Ala-Ala-2-naphthylamide, have reported Km values of 0.66 mM and 1 mM, respectively. sigmaaldrich.com
Prolyl endopeptidase (PEP), another proline-specific enzyme, also hydrolyzes Gly-Pro-pNA, although often with different kinetic parameters compared to DPP-IV. For instance, the kcat/Km for human prolyl endopeptidase (PREP) with Z-Gly-Pro-pNA was found to be 1.7 x 104 M-1s-1. researchgate.net The N-terminally blocked Z-Gly-Pro-pNA is often used to differentiate PEP activity from that of aminopeptidases like DPP-IV. nih.gov
A comparative study of bacterial prolyl endopeptidases revealed that while Z-Gly-Pro-pNA was effective for detecting enzyme activity, its low solubility necessitated the use of co-solvents and hindered kinetic measurements at saturating concentrations. nih.gov Consequently, Suc-Ala-Pro-pNA, with its higher water solubility, was preferred for detailed kinetic studies with these enzymes. nih.gov The kcat/KM values for the hydrolysis of a gluten peptide by prolyl endopeptidases from Flavobacterium meningosepticum (FM), Myxococcus xanthus (MX), and Sphingomonas capsulata (SC) were found to be significantly higher than for the chromogenic substrate Suc-Ala-Pro-pNA, indicating a higher specificity for the natural peptide substrate. nih.gov
Table 1: Comparative Kinetic Parameters of Various Peptidase Substrates
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Human Dipeptidyl Peptidase-IV | Gly-Pro-pNA | - | - | 4.2 x 10⁵ | researchgate.net |
| Human Prolyl Endopeptidase | Z-Gly-Pro-pNA | - | - | 1.7 x 10⁴ | researchgate.net |
| S. thermophiles Prolyl Endopeptidase | Z-Gly-Pro-pNA | 1.5 | 60 | - | dtu.dk |
| Dipeptidyl Peptidase-IV | Gly-Pro-2-naphthylamide | 0.66 | - | - | sigmaaldrich.com |
| Dipeptidyl Peptidase-IV | Ala-Ala-2-naphthylamide | 1 | - | - | sigmaaldrich.com |
| Dipeptidyl Peptidase-IV | Gly-Pro-DBAP | 1.1 | - | - | nih.gov |
| Aminopeptidase (B13392206) P (S. lavendulae) | Gly-Pro-pNA | Increased (R453K mutant) | Decreased (R453K mutant) | Decreased (R453K mutant) | researchgate.net |
Advantages and Limitations of Gly-Pro-pNA (hydrochloride) in Diverse Research Contexts
Gly-Pro-pNA is particularly well-suited for the continuous kinetic assay of DPP-IV activity due to the direct relationship between enzyme activity and the colorimetric release of p-nitroaniline. tribioscience.comcaymanchem.com This makes it a valuable tool for screening DPP-IV inhibitors, which are of interest as potential treatments for type 2 diabetes. tribioscience.comwikipedia.orgoatext.com The substrate is also used to assay prolyl endopeptidase activity, often with an N-terminal blocking group (Z-Gly-Pro-pNA) to ensure specificity. caymanchem.com
However, the utility of Gly-Pro-pNA can be limited in certain contexts. For example, its low solubility at higher concentrations can be a drawback for determining accurate kinetic parameters for some enzymes, necessitating the use of alternative, more soluble substrates like Suc-Ala-Pro-pNA. nih.gov Furthermore, while Gly-Pro-pNA is a good substrate for DPP-IV, it is not entirely specific and can be cleaved by other proline-specific peptidases, such as prolyl carboxypeptidase. frontiersin.org Therefore, careful experimental design and the use of specific inhibitors are often required to ensure that the measured activity is attributable to the enzyme of interest.
The signal-to-noise ratio (S/N) is a critical parameter in any assay, as it determines the sensitivity and reliability of the measurements. sepscience.com In assays using Gly-Pro-pNA, the signal is the absorbance of the released p-nitroaniline, while the noise can arise from several sources, including non-enzymatic hydrolysis of the substrate, background absorbance of the sample components, and instrumental noise. cmu.edumdpi.comaps.org
A new substrate, glycyl-L-proline 3,5-dibromo-4-hydroxyanilide (Gly-Pro-DBAP), was developed for assaying urinary DPP-IV activity. This substrate yields a chromophore with a maximal absorption wavelength of 600 nm, which is longer than that of p-nitroaniline (415 nm). nih.gov This shift to a longer wavelength can reduce interference from urinary components and result in lower blank values compared to Gly-Pro-pNA, thereby improving the signal-to-noise ratio. nih.gov The choice of buffer and the potential for auto-hydrolysis of the substrate should also be considered to minimize background noise.
Suitability for Specific Enzyme Assays
Cross-Substrate Validation and Correlation Studies in Enzyme Characterization
To ensure the accurate characterization of an enzyme's activity and specificity, it is often necessary to use multiple substrates and perform cross-validation studies. This involves comparing the kinetic parameters obtained with different substrates and correlating the results.
For example, when characterizing a novel enzyme, its activity towards Gly-Pro-pNA can be compared with its activity towards other chromogenic or fluorogenic substrates, as well as natural peptide substrates. nih.gov A strong correlation between the activities measured with different substrates provides confidence in the results and can help to elucidate the enzyme's substrate preferences.
In a study of DPP-IV, the results from an assay using Gly-Pro-pNA were correlated with a method using a different substrate, Gly-Pro-DBAP. A high correlation coefficient (r = 0.993) was found between the two methods, validating the use of the new substrate for measuring DPP-IV activity. nih.gov Similarly, in the development of DPP-IV inhibitors, the inhibitory activity of compounds is often tested using both chromogenic substrates like Gly-Pro-pNA and fluorogenic substrates like Gly-Pro-AMC to confirm the findings. nih.gov
Cross-substrate validation is also crucial for distinguishing between different enzymes with overlapping substrate specificities. For instance, comparing the hydrolysis rates of Z-Gly-Pro-pNA and a natural gluten peptide can help to differentiate between various bacterial prolyl endopeptidases and assess their potential for use in treating celiac sprue. nih.gov
Theoretical and Computational Investigations of Gly Pro Pna Hydrochloride Interactions
Molecular Docking and Dynamics Simulations of Gly-Pro-pNA (hydrochloride) with Peptidases
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand (substrate) and a protein (enzyme). Docking predicts the preferred orientation of the substrate within the enzyme's active site, while MD simulations provide insights into the dynamic behavior of the enzyme-substrate complex over time.
Molecular docking studies have been instrumental in elucidating how Gly-Pro-pNA or analogous peptides bind to the active sites of various peptidases, such as Dipeptidyl Peptidase-IV (DPP-IV) and Leukotriene A4 Hydrolase (LTA4H).
In DPP-IV, the binding of peptide inhibitors and substrates is well-characterized. The active site is often described as having distinct subsites (e.g., S1, S2) that accommodate the amino acid residues of the substrate. Molecular docking simulations reveal that the proline ring of Gly-Pro-pNA fits into the hydrophobic S1 pocket of DPP-IV. The terminal amino group of the glycine (B1666218) residue forms crucial interactions, often with acidic residues like Glu205 and Glu206, through hydrogen bonds and salt bridges. nih.gov These interactions are critical for orienting the scissile peptide bond for catalysis by the catalytic triad (B1167595) (Ser630, His740, Asp708). researchgate.netnih.gov Studies on various DPP-IV inhibitory peptides derived from food sources have used Gly-Pro-pNA as a reference substrate to understand competitive inhibition mechanisms through docking. nih.govnih.govresearchgate.net
For LTA4H, which also exhibits aminopeptidase (B13392206) activity, crystallographic and modeling studies have been used to determine substrate binding. pnas.org While LTA4H can cleave Pro-Gly-Pro, computational models show that the substrate's N-terminal proline is positioned for cleavage, and the C-terminus coordinates with the catalytic zinc ion. pnas.org Docking of peptide analogues into the LTA4H active site helps to understand how different structural motifs influence binding and inhibition. mdpi.com
Table 1: Key Interactions of Proline-Containing Peptides in Peptidase Active Sites from Computational Models
| Enzyme | Peptide Moiety | Interacting Residue(s) in Active Site | Type of Interaction | Reference |
| DPP-IV | P2 Glycine (amino terminus) | Glu205, Glu206 | Hydrogen Bonds, Salt Bridge | nih.gov |
| DPP-IV | P1 Proline | S1 Pocket (hydrophobic residues) | Hydrophobic Interactions | frontiersin.orgacs.org |
| LTA4H | N-terminal Proline | Catalytic Zinc (Zn²⁺), Tyr383 | Coordination, Hydrogen Bond | pnas.org |
This table is generated based on findings from studies on Gly-Pro-pNA and analogous peptides.
Enzymes are not rigid structures; they are dynamic entities that can undergo conformational changes upon substrate or inhibitor binding. This "induced fit" mechanism is crucial for catalysis. MD simulations and experimental techniques have shown that peptidases undergo significant conformational adjustments when interacting with substrates like Gly-Pro-pNA.
For instance, prolyl oligopeptidase (PREP), another enzyme that can cleave proline-containing substrates, is known to exist in different conformational states. researchgate.netacs.org The binding of a substrate or inhibitor to its active site, which lies between its two domains, induces a conformational change that shifts the enzyme to a "closed" state, protecting the catalytic process from the aqueous solvent. researchgate.netoup.com This change can be observed through various biophysical methods and simulated using MD, which reveals fluctuations and domain movements upon ligand binding. researchgate.netoup.com Similarly, studies on LTA4H have suggested that inhibitor binding can induce conformational changes that allosterically affect its activity. mdpi.com
Binding Mode Analysis within Enzyme Active Sites
Quantum Chemical Calculations on the Electronic Structure and Reactivity of Gly-Pro-pNA (hydrochloride)
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of molecules. researchgate.netmdpi.comnrel.gov These methods can be used to study the distribution of electrons within the Gly-Pro-pNA molecule and to model the chemical transformations it undergoes during enzymatic cleavage.
QC calculations can determine the partial charges on each atom in the Gly-Pro-pNA molecule. This information is vital for understanding the nature of the scissile amide bond between proline and p-nitroaniline. The carbonyl carbon of this bond is electrophilic (possesses a partial positive charge), making it susceptible to nucleophilic attack by the catalytic serine residue in enzymes like DPP-IV. nih.gov
Mechanistic studies, supported by the principles of QC, suggest that the cleavage of Gly-Pro-pNA by DPP-IV involves the catalytic triad. researchgate.netnih.gov The His740 residue, acting as a general base, abstracts a proton from Ser630, increasing its nucleophilicity. The activated serine then attacks the carbonyl carbon of the substrate, leading to the formation of a high-energy tetrahedral intermediate. nih.gov QC methods can model the energetics of this transition state, providing activation energy barriers and reaction energies that are difficult to measure experimentally. nih.gov Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, where the reactive center (substrate and catalytic residues) is treated with high-level QC methods and the rest of the enzyme with classical mechanics, are particularly powerful for modeling these reaction mechanisms within the complex protein environment. researchgate.net
The utility of Gly-Pro-pNA as a chromogenic substrate stems from the release of p-nitroaniline (pNA), which is a colored compound. caymanchem.combiomol.com The pNA molecule is the chromophore, the part of the molecule responsible for its color by absorbing light in the visible region.
Quantum chemical methods, specifically Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra of molecules. pnas.org These calculations can accurately predict the wavelength of maximum absorbance (λmax) for chromophores. For the released p-nitroaniline product, the λmax is experimentally observed at approximately 405-410 nm. caymanchem.comrsc.org TD-DFT calculations performed on the p-nitroaniline molecule can predict this excitation energy, which corresponds to an electronic transition, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). pnas.orgaip.org Such calculations confirm that the color change observed in enzymatic assays is due to the formation of the free, conjugated pNA molecule, whose electronic structure differs significantly from the substrate-bound form.
Table 2: Spectroscopic Properties of the p-Nitroanilide Chromophore
| Property | Experimental Value | Theoretical Prediction Method | Reference |
| Absorbance Maximum (λmax) | ~405 nm | Time-Dependent DFT (TD-DFT) | pnas.orgrsc.org |
| Molar Extinction Coefficient (ε) at 410 nm | ~5,570 M⁻¹cm⁻¹ | Not typically predicted, determined experimentally | dtu.dk |
Charge Distribution and Reaction Mechanism Insights
Computational Predictions of Substrate Cleavage and Product Formation Pathways
Computational methods can map the entire energetic landscape of the enzymatic reaction, predicting the most likely pathway for substrate cleavage and product release.
The cleavage of Gly-Pro-pNA by a serine peptidase like DPP-IV is a multi-step process:
Formation of the Michaelis Complex: The initial non-covalent binding of Gly-Pro-pNA to the enzyme's active site, as modeled by molecular docking. acs.org
Acylation: This phase involves the formation of the tetrahedral intermediate followed by its collapse. The bond between proline and p-nitroaniline is broken, and the p-nitroaniline anion is protonated (likely by the previously protonated His740) and released. This leaves a covalent acyl-enzyme intermediate, where the Gly-Pro moiety is attached to the catalytic serine. nih.gov
Deacylation: A water molecule enters the active site and is activated by His740 to act as a nucleophile. It attacks the carbonyl carbon of the acyl-enzyme intermediate, again forming a tetrahedral intermediate. This intermediate then collapses, breaking the covalent bond with the serine residue and releasing the Gly-Pro dipeptide product. This regenerates the free enzyme, ready for another catalytic cycle. researchgate.netnih.gov
In Silico Approaches for Peptidase Substrate Design Inspired by the Gly-Pro-pNA Motif
The Gly-Pro-pNA molecule serves as a fundamental template in the computational design of novel peptidase substrates. Its characteristic Xaa-Pro motif, where Xaa is an amino acid, is a primary recognition element for a significant class of enzymes, particularly prolyl peptidases like Dipeptidyl Peptidase IV (DPP-IV). researchgate.netnih.gov In silico methodologies leverage the known structure and enzymatic processing of Gly-Pro-pNA to rationally design new substrates with tailored specificities, altered kinetic properties, or enhanced stability. These computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have become indispensable tools in modern enzymology and drug discovery. frontiersin.orgbiorxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR represents a powerful computational strategy for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of substrate design inspired by Gly-Pro-pNA, QSAR models are developed to predict how modifications to the peptide sequence or the chromogenic group will affect the rate of enzymatic cleavage.
Researchers first synthesize a library of analogs based on the Gly-Pro-pNA scaffold. This often involves substituting the N-terminal glycine with various other amino acids or modifying the proline ring. The enzymatic activity of each analog is then determined experimentally. Subsequently, a wide array of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for each analog. By applying statistical methods like Partial Least Squares (PLS) regression, a QSAR model is generated that links these descriptors to the observed activity. researchgate.net
For instance, QSAR studies on DPP-IV inhibitors, which share the essential Xaa-Pro recognition motif with substrates like Gly-Pro-pNA, have highlighted the critical role of hydrophobicity at the N-terminal position for potent enzyme interaction. frontiersin.org A study on tripeptide analogs of Ile-Pro-Ile, a potent DPP-IV inhibitor, successfully used a QSAR model to predict the half-maximal inhibitory concentration (IC₅₀) values, demonstrating the importance of amino acid hydrophobicity in the peptide's interaction with the enzyme. frontiersin.orgresearchgate.net Such models can then be used to virtually screen large libraries of potential new substrates, prioritizing the most promising candidates for synthesis and experimental validation, thereby saving significant time and resources. biorxiv.org
| Model Parameter | Description | Significance in Substrate Design |
| r² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. | A high r² (e.g., > 0.7) suggests a reliable model for predicting the activity of new substrate designs. |
| q² (Cross-validated r²) | Measures the predictive power of the model, assessed by systematically leaving out samples during model construction. | A high q² (e.g., > 0.5) indicates the model is robust and not overfitted, making it suitable for predicting novel compounds. |
| Hydrophobicity Descriptors (e.g., XlogP) | Quantifies the lipophilicity of the molecule or its fragments. | Guides the selection of amino acid substitutions to enhance binding in hydrophobic pockets of the enzyme's active site. frontiersin.orgresearchgate.net |
| Steric Descriptors (e.g., Molar Refractivity) | Relates to the volume and shape of the molecule. | Helps in designing substrates that fit optimally within the spatial constraints of the enzyme's active site. |
| Electronic Descriptors (e.g., Dipole Moment) | Describes the electronic properties and charge distribution. | Useful for designing substrates that can form favorable electrostatic interactions, such as hydrogen bonds, with active site residues. acs.org |
Molecular Docking and Pharmacophore Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand or substrate) when bound to a second (the receptor or enzyme) to form a stable complex. researchgate.netresearchgate.net Using the crystal structure of a target peptidase, researchers can dock Gly-Pro-pNA or its virtual analogs into the active site. This process provides detailed insights into the specific molecular interactions—such as hydrogen bonds, salt bridges, and hydrophobic contacts—that govern substrate recognition and binding. acs.orgmdpi.com
For example, docking studies with DPP-IV reveal that the proline residue of a substrate fits snugly into the hydrophobic S1 subsite of the enzyme. researchgate.net The N-terminal amino acid occupies the S2 subsite, where interactions with residues like Glu205 and Glu206 are critical. researchgate.net By visualizing these interactions, scientists can rationally design new substrates. They might replace the N-terminal glycine with an amino acid predicted to form stronger hydrogen bonds or have better hydrophobic contacts within the S2 pocket, thereby creating a substrate with a higher affinity or turnover rate. mdpi.com
The table below summarizes key interactions for Xaa-Pro-type peptides with DPP-IV, derived from computational studies, which guide the design of new substrates based on the Gly-Pro-pNA motif.
| Enzyme Subsite | Interacting Peptide Residue | Key Enzyme Residues | Type of Interaction | Implication for Substrate Design |
| S1 Pocket | Proline (P1 position) | Tyr662, Val656, Ser630, His740 | Hydrophobic interactions, van der Waals forces | The proline ring is essential for anchoring the substrate. Modifications are generally not well-tolerated. researchgate.net |
| S2 Pocket | N-terminal Amino Acid (P2 position) | Glu205, Glu206, Arg125 | Salt bridges, hydrogen bonds, hydrophobic interactions | The choice of the N-terminal residue is critical for specificity and affinity. Hydrophobic or specific charged residues can enhance binding. frontiersin.orgresearchgate.net |
| S1' Pocket | p-nitroanilide group or subsequent residue | - | - | Modifications here can influence the rate of cleavage (kcat) and can be altered to change the substrate's chromogenic or fluorogenic properties. |
By combining these in silico approaches, the simple Gly-Pro-pNA scaffold is transformed into a versatile tool for creating a diverse array of customized peptidase substrates, advancing research in enzymology, diagnostics, and drug development.
Biological Contexts and Broader Research Applications of Gly Pro Pna Hydrochloride Based Assays
Elucidation of Peptidase Roles in Cellular Physiology Using in vitro Assays
Gly-Pro-pNA-based assays are fundamental tools for investigating peptidase function at the cellular level. They allow researchers to measure enzyme activity within cells or in their immediate environment, providing insights into cellular processes regulated by these enzymes.
To measure intracellular enzyme activity, researchers first prepare cell lysates. This typically involves growing cells to a certain confluence, harvesting them, and then breaking them open (lysis) through methods like sonication. acs.org The resulting mixture is often centrifuged to separate the soluble protein fraction (supernatant) from cellular debris. acs.org This supernatant, containing the intracellular enzymes, is then used for the activity assay. acs.orgresearchgate.net
The Gly-Pro-pNA assay is then performed on this lysate. For instance, in studies involving cancer cells, DPP-IV activity was determined in sonicated cell suspensions of selected cancer cell lines to assess the enzyme's presence and functional level. acs.org Similarly, lysates from bovine spermatozoa have been used to measure peptidase activity. researchgate.net The assay can also be used to differentiate between the activities of various peptidases within the lysate by employing specific inhibitors. For example, by pre-incubating the lysate with inhibitors selective for DPP-IV (like sitagliptin) or DPP8/9 (like allo-Ile-isoindoline), the specific contribution of each enzyme to the total Gly-Pro-pNA cleavage can be determined. nih.gov
| Cell/Lysate Type | Peptidase(s) Studied | Research Focus | Key Findings | Citations |
| Selected Cancer Cells | DPP-IV | Determination of DPPIV activity in cancer cells. | Functional DPPIV activity was detectable in cancer cell lysates using the GP-pNA substrate. | acs.org |
| Bovine Spermatozoa | DPP2, DPP4, DPP8/9 | Characterization of DPP activities in sperm. | In the cytosol of bovine spermatozoa, almost all of the Ala-Pro-pNA-cleaving activity was attributed to DPP2; Gly-Pro-pNA was also used to probe for DPP4 and DPP8/9. | nih.gov |
| Porphyromonas gingivalis | DPPIV | Localization of DPPIV activity in bacteria. | The majority of Gly-Pro-pNA hydrolyzing activity was found in the bacterial cell extract rather than the culture supernatant. | nih.govresearchgate.net |
Gly-Pro-pNA assays are also adapted to measure peptidase activity directly in cell cultures, which is crucial for understanding enzymes active on the cell surface or secreted into the extracellular space. For cell-surface enzymes like DPP-IV, the assay can be performed on intact, live cells. cosmobio.co.jpnih.gov
In a study on HT-29 human colorectal carcinoma cells, cultures were washed and then incubated directly with a buffer containing Gly-Pro-pNA. nih.gov The release of p-nitroaniline into the supernatant was measured over time to quantify cell-surface dipeptidase activity. nih.gov This approach allows for the investigation of how various treatments affect the enzyme's surface expression and activity. nih.gov For example, long-term exposure of HT-29 cells to adenosine (B11128) was shown to cause a persistent depression of both cell-surface DPP-IV protein and its associated dipeptidase activity as measured by this method. nih.gov While Gly-Pro-pNA is primarily used for extracellular or cell-surface activity in intact cells, other substrates are sometimes used for specifically intracellular measurements. uantwerpen.be
Enzyme Activity Measurement in Cell Lysates
Monitoring Enzyme Activity in Ex Vivo Tissue Samples and Biological Fluids
The Gly-Pro-pNA assay is extensively used to measure peptidase activity in samples taken from organisms, such as tissue biopsies and various bodily fluids. This is vital for correlating enzyme activity with physiological states or diseases. cosmobio.co.jp
To measure enzyme activity within a specific tissue, samples are first homogenized in a lysis buffer to release the cellular proteins. nih.govresearchgate.net The resulting homogenate is centrifuged, and the supernatant is used for the enzymatic assay with Gly-Pro-pNA. researchgate.netnih.gov This technique has been applied to a variety of tissues to map the distribution and activity levels of different peptidases.
Research on male reproductive tissues from bovine and rat models used this method to distinguish the activity of DPP-IV from that of DPP8 and DPP9. nih.gov By using selective inhibitors, it was found that in the testis of both species, DPP8/9 activity exceeded DPP4 activity, whereas the epididymis showed high DPP4 activity. nih.gov In another study, DPP-IV activity was measured in paired tumour and non-tumour tissues, revealing significantly higher activity in the tumour samples. researchgate.net These findings highlight the assay's utility in comparative studies of healthy versus pathological tissues.
Gly-Pro-pNA is a reliable substrate for measuring peptidase activity in easily accessible biological fluids, making it valuable for clinical and diagnostic research. cosmobio.co.jp Assays are typically performed by mixing a small volume of plasma, serum, or urine with a buffer solution containing Gly-Pro-pNA and monitoring the color change. uantwerpen.beplos.org
Several studies have used this method to link DPP-IV activity to various diseases. For example, serum DPP-4 activity was found to be significantly higher in patients with non-alcoholic fatty liver disease (NAFLD) compared to healthy controls and patients with type 2 diabetes. plos.org Another study involving patients with chronic kidney disease (CKD) measured DPP-IV activity in both serum and urine. nih.gov The study reported median serum DPP-IV activity of 36 nmol/min/mL and found that higher urinary DPP-IV activity was associated with a greater risk of all-cause mortality in this patient group. nih.gov Similarly, DPP-IV activity has been measured in the plasma of hospitalized COVID-19 patients. uantwerpen.be
| Biological Fluid | Subject Group | Peptidase Measured | Reported Activity/Finding | Citations |
| Serum | Non-Alcoholic Fatty Liver Disease (NAFLD) patients | DPP-4 | Higher in NAFLD patients (mean: 30.38-33.08 U/L) compared to healthy controls (mean: 25.89 U/L). | plos.org |
| Serum & Urine | Chronic Kidney Disease (CKD) patients | DPP-IV | Median serum activity: 36 nmol/min/mL. Higher urinary activity associated with increased mortality risk. | nih.gov |
| Plasma | Hospitalized COVID-19 patients | DPP-4 | DPP-4 activity was measured kinetically at 405 nm using Gly-Pro-pNA to study proline-specific peptidases during infection. | uantwerpen.be |
| Serum | Healthy Controls, Type 2 Diabetes, NAFLD | DPP-IV | DPP-IV activity was determined in a continuous monitoring assay; activity expressed in nmol/mL/min of hydrolyzed Gly-Pro-PNA. | plos.org |
Assessment of Tissue Homogenate Activity
Contribution to Understanding Peptidase Biology in Animal Models (focused on enzyme activity measurement in biological samples)
Animal models are indispensable for understanding the fundamental biology of peptidases, and Gly-Pro-pNA-based assays are a cornerstone of this research. By measuring enzyme activity in biological samples from these models, scientists can investigate the impact of genetic modifications or the efficacy of potential therapeutic inhibitors. cosmobio.co.jp
A critical application is the use of knockout animal models. For instance, measurements in plasma and serum from DPP-IV knockout mice show little to no Gly-Pro-cleaving activity, confirming that DPP-IV is the major enzyme responsible for this activity in the blood. cosmobio.co.jp Research has also utilized tissues from various animals, such as rats and cattle, to characterize and compare the distribution of different DPP activities in specific organs like the reproductive tissues. researchgate.netnih.gov Furthermore, purified porcine DPP-IV is often used as a standard enzyme in kinetic studies to characterize the hydrolysis of Gly-Pro-pNA and to assess the potency of new inhibitors. acs.org
Role in Mechanistic Enzymology and Enzyme Engineering Studies
The chromogenic substrate Gly-Pro-pNA (hydrochloride) serves as a critical tool in mechanistic enzymology and enzyme engineering. Its simple structure and the straightforward spectrophotometric detection of its hydrolysis product, p-nitroaniline (pNA), allow for precise and high-throughput analysis of enzymes that recognize the Gly-Pro motif. This is particularly valuable for studying prolyl peptidases, such as Dipeptidyl Peptidase-IV (DPP-IV) and aminopeptidase (B13392206) P (APP), enabling researchers to elucidate catalytic mechanisms and engineer enzymes with desired properties.
The expression of enzymes in recombinant systems is a cornerstone of modern biochemistry, allowing for the production of large quantities of pure protein for detailed characterization. Gly-Pro-pNA-based assays are routinely employed to determine the fundamental enzymatic properties of these newly produced recombinant proteins.
Following purification, researchers use Gly-Pro-pNA to conduct kinetic analyses and determine key parameters that define the enzyme's catalytic behavior. These include:
Michaelis-Menten constant (Km): This value reflects the substrate concentration at which the enzyme operates at half of its maximum velocity, providing insight into the enzyme's affinity for the Gly-Pro-pNA substrate. For instance, the Km value for recombinant human DPP-IV with Gly-Pro-pNA was determined to be 691.9 μM. rsc.org In another study, the Km for a recombinant Xaa-Pro dipeptidyl aminopeptidase (PepX) from Lactobacillus helveticus was 11.3 mM when using H-Gly-Pro-pNA as the substrate. nih.gov
Maximum velocity (Vmax): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Catalytic constant (kcat): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
Catalytic efficiency (kcat/Km): This ratio is a measure of how efficiently an enzyme converts a substrate into a product. A study on recombinant human DPP-IV expressed in Sf9 insect cells reported a catalytic efficiency of 1.2 × 10⁵ M⁻¹sec⁻¹ for the cleavage of Gly-Pro-pNA. nih.gov
These assays are also crucial for defining the optimal operating conditions for a recombinant enzyme. By measuring the rate of Gly-Pro-pNA hydrolysis across a range of pH values and temperatures, researchers can identify the conditions for maximal activity and stability. For example, a recombinant dipeptidyl peptidase from Porphyromonas gingivalis showed optimal activity for hydrolyzing H-Gly-Pro-pNA at 37°C over a broad pH range of 6.5 to 8.0. nih.gov Similarly, a novel recombinant prolyl endopeptidase was found to have an optimal temperature of 63°C and an optimal pH of 6.6 using a Z-Gly-Pro-pNA substrate. dtu.dk
The data gathered from these characterization studies are fundamental for comparing enzymes from different sources, understanding their physiological roles, and establishing a baseline for further engineering efforts.
Table 1: Kinetic Parameters of Various Recombinant Enzymes Determined with Gly-Pro-pNA or Structurally Similar Substrates
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|---|
| Dipeptidyl Peptidase-IV (DPP-IV) | Homo sapiens | Gly-Pro-pNA | 0.692 | N/A | 1.2 x 10⁵ | rsc.orgnih.gov |
| Xaa-Pro Dipeptidyl Peptidase (PepX) | Lactobacillus helveticus | H-Gly-Pro-pNA | 11.3 | N/A | 6% (relative efficiency) | nih.gov |
| Prolyl Endoprotease (PEP) | Sphaerobacter thermophiles | Z-Gly-Pro-pNA | 0.44 | 1.13 | 2568 | dtu.dk |
| Xaa-Pro Dipeptidase (ApXPD) | Aspergillus phoenicis | Gly-Pro | 1.09 | 24.3 | 2.23 x 10⁴ | preprints.org |
| Xaa-Pro Dipeptidyl-Peptidase | Streptococcus mutans | Gly-Pro-pNA | 0.091 | 2.5 | 2.74 x 10⁴ | oup.com |
N/A: Data not available in the cited source.
These examples highlight how the quantitative data derived from Gly-Pro-pNA assays provide crucial insights into the molecular basis of enzyme function, guiding further protein engineering efforts to create enzymes with enhanced or novel properties. researchgate.net
Compound Name Table
| Compound Name |
|---|
| Gly-Pro-pNA (hydrochloride) |
| p-nitroaniline |
| Dipeptidyl Peptidase-IV (DPP-IV) |
| Aminopeptidase P (APP) |
| Z-Gly-Pro-pNA |
| H-Gly-Pro-pNA |
| Prolyl Endoprotease (PEP) |
| Xaa-Pro Dipeptidyl Peptidase (PepX) |
| Xaa-Pro Dipeptidyl-Peptidase |
| Asparagine |
| Alanine |
| Arginine |
| Lysine |
Emerging Research Directions and Future Perspectives for Gly Pro Pna Hydrochloride
Development of Next-Generation Gly-Pro-pNA (hydrochloride) Analogues and Derivatives
While Gly-Pro-pNA is a reliable tool, the quest for substrates with improved biochemical and photophysical properties has spurred the development of a new generation of analogues and derivatives. Research in this area is concentrated on enhancing the specificity and sensitivity of detection and on modifying the reporter group to expand analytical capabilities.
A key research focus is the design of substrates that can more accurately and sensitively measure the activity of specific proteases, even in complex biological mixtures. DPP IV belongs to a family of related enzymes, such as DPP-8 and DPP-9, which can also cleave some Gly-Pro-containing substrates. nih.gov The development of derivatives aims to overcome this ambiguity.
Peptide Sequence Modification: Researchers are exploring how modifications to the peptide backbone influence enzyme specificity. While the Proline at the P1 position is critical for DPP IV recognition, altering the P2 position (Glycine) can modulate the affinity and selectivity of the substrate. Studies comparing substrates like Gly-Pro-pNA, Ala-Pro-pNA, and Arg-Pro-pNA have shown that different peptidases exhibit distinct kinetic preferences for these sequences. nih.gov For instance, the catalytic efficiency (kcat/Km) of DPP-IV, DPP-8, and DPP-9 varies significantly with these substrates, allowing for a more nuanced profiling of enzyme activity. nih.gov
N-Terminal Modifications: The addition of blocking groups to the N-terminus of the peptide, such as benzyloxycarbonyl (Z) or succinyl (Suc), has been a common strategy. Substrates like Z-Gly-Pro-pNA and Suc-Ala-Pro-pNA have been developed to improve properties like solubility. nih.gov Suc-Ala-Pro-pNA, for example, demonstrates high water solubility across various pH levels, which is an advantage over Z-Gly-Pro-pNA and can facilitate more reliable kinetic studies under substrate-saturated conditions. nih.gov
Phosphonate (B1237965) Derivatives: Another advanced approach involves creating peptidyl phosphonate derivatives. These compounds, particularly dipeptide proline phosphonates, have been developed as potent and stable inhibitors of serine proteases, including DPP-IV. google.com By mimicking the transition state of the enzymatic reaction, these derivatives serve as powerful chemical tools to probe enzyme active sites and to design highly specific inhibitors. google.com
Replacing the p-nitroanilide (pNA) chromophore with more advanced reporter molecules is a highly active area of research, aiming to increase detection sensitivity and enable new applications like cellular imaging.
Fluorogenic Substrates: Fluorophores offer significantly higher sensitivity compared to chromophores. The development of fluorogenic substrates, where the Gly-Pro dipeptide is attached to a quenched fluorophore, allows for the detection of much lower levels of enzyme activity. Upon cleavage, the fluorophore is released and its fluorescence is "turned on". nih.gov This approach is not only more sensitive but also adaptable for high-throughput screening and in-cell assays. researchgate.net
Next-Generation Fluorophores: The field is moving towards creating probes with optimized photophysical properties, such as ratiometric detection, near-infrared (NIR) emission, and two-photon excitation capabilities. acs.orgacs.org For example, a two-photon NIR probe, DCM-NH-Pro-Gly, was recently developed to detect DPP IV activity in living cells and even in whole organisms like zebrafish. acs.org Such probes offer advantages like deeper tissue penetration and reduced background autofluorescence, opening the door for in-situ and in vivo enzyme activity monitoring. acs.orgacs.org These advanced probes often feature a sophisticated design comprising a recognition unit (e.g., Gly-Pro), a fluorophore, and sometimes a linker or targeting moiety. acs.org
| Analogue/Derivative | Modification | Primary Advantage | Reference |
|---|---|---|---|
| Suc-Ala-Pro-pNA | N-terminal succinyl group and altered P2 residue | Improved aqueous solubility for more reliable kinetic studies. | nih.gov |
| Arg-Pro-pNA | Altered P2 residue (Arginine) | Used in comparative studies to profile the distinct specificities of different dipeptidyl peptidases (e.g., DPP-IV vs. DPP-8/9). | nih.gov |
| Dipeptide Proline Phosphonates | Replacement of the scissile amide bond with a phosphonate ester | Act as potent, stable transition-state analogue inhibitors, useful for probing enzyme active sites. | google.com |
| DCM-NH-Pro-Gly | Replacement of pNA with a two-photon, ratiometric fluorophore | Enables highly sensitive, real-time detection of enzyme activity in living cells and tissues with reduced background interference. | acs.org |
Enhanced Specificity and Sensitivity
Integration into Multi-Omics and Systems Biology Approaches for Enzyme Profiling
Modern biological research increasingly relies on multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of a biological system. nih.gov The quantitative data on enzyme activity generated by substrates like Gly-Pro-pNA serves as a critical functional layer in these analyses.
By correlating the level of DPP IV activity with proteomic and transcriptomic data, researchers can uncover complex regulatory networks. acs.org For example, in studies of diseases like rheumatoid arthritis or kidney fibrosis, multi-omics profiling can reveal whether changes in enzyme activity are due to increased protein expression, post-translational modifications, or the presence of endogenous inhibitors. nih.govembopress.org This integrated approach allows scientists to move beyond simple measurements of enzyme levels to a deeper, mechanistic understanding of its role in disease progression. acs.orgembopress.org For instance, combining proteomics with activity-based protein profiling (ABPP) can identify which specific enzymes in a complex sample are active and how their activity changes in response to stimuli, providing a powerful tool for discovering disease biomarkers and therapeutic targets. acs.org
Potential for Biosensor Development Utilizing Gly-Pro-pNA (hydrochloride)
The enzymatic reaction of Gly-Pro-pNA is being harnessed for the development of innovative biosensors for rapid and specific detection of peptidase activity. These platforms aim to translate a laboratory assay into a portable and potentially real-time monitoring device.
The cleavage of Gly-Pro-pNA, which releases the colored p-nitroaniline product, can be monitored continuously using a spectrophotometer. researchgate.netresearchgate.net This principle is the foundation for developing more sophisticated biosensors. The goal is to create systems that can monitor enzyme activity dynamically, for instance, by immobilizing the substrate or the enzyme onto a transducer surface. Such systems could use various detection methods, including optical fibers or electrochemical sensors, to provide a continuous readout of activity, which is crucial for studying enzyme kinetics and inhibitor interactions in real time. creative-peptides.comcaister.com
There is significant potential for adapting the Gly-Pro-pNA assay for point-of-care (POC) diagnostics. The objective is to create simple, low-cost, and portable in vitro detection platforms for measuring enzyme activity in clinical samples like plasma or serum. acs.org This could involve:
Microplate-based Assays: Miniaturizing the standard colorimetric assay into a microplate format is a common first step, enabling the rapid screening of multiple samples. frontiersin.org
Paper-Based Devices: The substrate could be integrated into paper-based microfluidic devices, where the addition of a sample containing the enzyme would trigger a color change, providing a simple visual readout.
Fiber-Optic and Electrochemical Sensors: More advanced concepts involve immobilizing a Gly-Pro-pNA analogue onto the surface of a fiber optic or an electrode. creative-peptides.comcaister.com The enzymatic cleavage would alter the optical or electrical properties of the sensor, allowing for sensitive, label-free detection of the target enzyme. While many advanced biosensors use peptide nucleic acids (PNAs) for detecting genetic material, the principles of immobilizing a biological probe (like the Gly-Pro peptide) to a transducer surface are transferable. nih.govresearchgate.net The development of such biosensors could enable rapid diagnostic tests for diseases associated with altered DPP IV activity. acs.org
Real-Time Enzyme Activity Monitoring
Advancements in High-Content Screening Utilizing Gly-Pro-pNA (hydrochloride) for Cellular Studies
High-content screening (HCS) platforms, which allow for the simultaneous analysis of multiple cellular parameters, are increasingly incorporating Gly-Pro-pNA to assess enzyme activity in a cellular context. This approach moves beyond simple in vitro assays, providing a more comprehensive understanding of enzyme function and inhibitor efficacy within a living cell.
Recent technological advancements in cell culture and automated microscopy have enabled the use of Gly-Pro-pNA in high-throughput formats to screen for modulators of peptidase activity directly in cells. For instance, researchers have utilized Gly-Pro-pNA in 384-well plate formats to screen for DPP-IV inhibitors. rsc.org In these assays, the release of p-nitroanilide is quantified colorimetrically, providing a direct measure of enzyme activity. biomol.comcaymanchem.com This method has been successfully employed to identify DPP-IV inhibitory peptides from various natural sources, such as mare whey and quinoa protein hydrolysates. glpbio.com
The integration of Gly-Pro-pNA into HCS workflows allows for the correlation of enzyme activity with other cellular events, such as changes in cell morphology, protein localization, or the expression of other relevant biomarkers. This multi-parametric approach is particularly valuable in drug discovery, where it can provide insights into a compound's mechanism of action and potential off-target effects.
A notable application of this is in the field of diabetes research. DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. caymanchem.commdpi.com HCS assays using Gly-Pro-pNA can be used to screen large compound libraries for novel DPP-IV inhibitors. medchemexpress.com Furthermore, these cellular assays can be designed to assess the impact of these inhibitors on downstream signaling pathways and cellular functions related to glucose homeostasis. mdpi.com
The table below summarizes key parameters from a representative high-content screening application for DPP-IV inhibitors using Gly-Pro-pNA.
Table 1: High-Content Screening Parameters for DPP-IV Inhibition Assay
| Parameter | Description |
|---|---|
| Platform | 384-well microplate spectrophotometer rsc.org |
| Substrate | Gly-Pro-pNA (hydrochloride) rsc.org |
| Enzyme Source | Recombinant human DPP-IV or cell lysates rsc.org |
| Detection Method | Colorimetric measurement of p-nitroanilide at 405 nm biomol.comcaymanchem.com |
| Application | Screening for DPP-IV inhibitors biomol.commedchemexpress.com |
Expanding the Repertoire of Target Enzymes Amenable to Gly-Pro-pNA (hydrochloride)
While Gly-Pro-pNA is predominantly known as a substrate for DPP-IV, research has demonstrated its utility for studying other peptidases that exhibit similar substrate specificity, particularly those that cleave after a proline residue. This expansion of target enzymes broadens the applicability of Gly-Pro-pNA in various fields of research.
Studies have shown that Gly-Pro-pNA can be cleaved by other members of the dipeptidyl peptidase family, including DPP-II, DPP-8, and DPP-9. nih.govtargetmol.com Although the kinetic parameters may differ from those of DPP-IV, the ability to use a single, commercially available substrate to assay multiple related enzymes is advantageous for comparative studies. For example, researchers have used Gly-Pro-pNA to characterize the distinct substrate specificities and kinetics of recombinant DPP-8 and DPP-9, revealing important differences in their enzymatic activity compared to DPP-IV. nih.gov
Furthermore, Gly-Pro-pNA has been employed to study proline-specific oligopeptidases from various organisms. An endo-acting proline-specific oligopeptidase from Treponema denticola, a bacterium associated with periodontal disease, was shown to hydrolyze Gly-Pro-pNA. moleculardepot.com Similarly, a proline-specific dipeptidyl aminopeptidase (B13392206) from Flavobacterium meningosepticum also utilizes this substrate. moleculardepot.com These findings highlight the utility of Gly-Pro-pNA in microbiology and infectious disease research for identifying and characterizing bacterial enzymes.
The table below provides a summary of various enzymes that have been shown to be effectively assayed using Gly-Pro-pNA.
Table 2: Enzymes Assayed Using Gly-Pro-pNA (hydrochloride)
| Enzyme | Source Organism/System | Research Context |
|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | Human, Porcine, Murine | Diabetes, Immunology, Cancer biomol.comcaymanchem.commoleculardepot.comacs.org |
| Dipeptidyl Peptidase II (DPP-II) | General | Enzyme Inhibition Studies targetmol.com |
| Dipeptidyl Peptidase 8 (DPP-8) | Recombinant | Comparative Enzyme Kinetics nih.gov |
| Dipeptidyl Peptidase 9 (DPP-9) | Recombinant | Comparative Enzyme Kinetics nih.govtargetmol.com |
| Proline-specific Oligopeptidase | Treponema denticola | Microbiology, Periodontal Disease moleculardepot.com |
| Proline-specific Dipeptidyl Aminopeptidase | Flavobacterium meningosepticum | Microbiology, Enzyme Characterization moleculardepot.com |
| Aminopeptidase P (APP) | Streptomyces lavendulae | Molecular Cloning and Characterization researchgate.net |
Contribution to Fundamental Research in Enzyme-Substrate Recognition and Catalysis
Gly-Pro-pNA has played a significant role in advancing our fundamental understanding of enzyme-substrate interactions and the catalytic mechanisms of serine proteases. Its simple dipeptide structure, coupled with a readily detectable chromogenic leaving group, makes it an ideal model substrate for detailed kinetic and mechanistic studies.
Research utilizing Gly-Pro-pNA has provided critical insights into the catalytic mechanism of DPP-IV. Studies have elucidated the roles of key active site residues, such as the catalytic triad (B1167595) (Ser-His-Asp), in the cleavage of the substrate. nih.gov For instance, pH-dependent kinetic studies using Gly-Pro-pNA have helped to determine the pKa values of ionizable groups within the active site that are crucial for catalysis. nih.gov
Furthermore, pre-steady-state kinetic analyses with Gly-Pro-pNA have revealed important details about the reaction pathway, including the identification of a rate-limiting deacylation step. nih.gov These studies have shown a "burst" of product release, indicating that the formation of the acyl-enzyme intermediate is faster than its subsequent hydrolysis. nih.gov Such detailed mechanistic information is invaluable for understanding how the enzyme functions at a molecular level and for the rational design of inhibitors.
The interaction of Gly-Pro-pNA with the DPP-IV active site has also been investigated using structural biology and computational modeling. These studies, often in conjunction with the analysis of enzyme-inhibitor complexes, have provided a detailed picture of the substrate binding pocket and the specific interactions that govern substrate recognition and orientation for catalysis. nih.gov For example, mutagenesis studies targeting residues in the active site have been combined with kinetic assays using Gly-Pro-pNA to confirm the functional importance of specific amino acids in the binding and turnover of the substrate. nih.gov
The foundational knowledge gained from studies with Gly-Pro-pNA has been instrumental in the development of potent and selective DPP-IV inhibitors, such as saxagliptin (B632). caymanchem.comnih.gov The understanding of the enzyme's mechanism and substrate binding requirements, derived in part from research with this chromogenic substrate, has guided the design of inhibitors with improved therapeutic profiles. nih.gov
Concluding Remarks
Synthesis of Key Contributions and Insights Derived from Gly-Pro-pNA (hydrochloride) Research
Research utilizing Gly-Pro-pNA (hydrochloride) has yielded a wealth of knowledge, profoundly impacting our understanding of specific peptidases. The principal contribution of this chromogenic substrate is its role in the characterization of dipeptidyl peptidase IV (DPP-IV), a serine protease implicated in various physiological processes, including glucose metabolism. glpbio.commedchemexpress.comcaymanchem.com The use of Gly-Pro-pNA allows for a straightforward and continuous colorimetric assay to measure DPP-IV activity by monitoring the release of p-nitroanilide at 405 nm. glpbio.comcaymanchem.com This has been instrumental in:
Elucidating Enzyme Kinetics and Mechanism: Studies employing Gly-Pro-pNA have been pivotal in deciphering the catalytic mechanism of DPP-IV. researchgate.netnih.gov For instance, research has revealed that the cleavage of Gly-Pro-pNA by DPP-IV is facilitated by the ionization of a specific residue in the enzyme's active site and involves a two-step process with a "burst" of product release, indicating that the deacylation step is rate-limiting. researchgate.netnih.gov
Screening for DPP-IV Inhibitors: Given the role of DPP-IV in inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), this enzyme has become a major target for the development of drugs to treat type 2 diabetes. caymanchem.combiomol.com Gly-Pro-pNA serves as the workhorse substrate in high-throughput screening assays to identify and characterize novel DPP-IV inhibitors, often referred to as "gliptins". caymanchem.comdiva-portal.org
Investigating Enzyme Specificity: While being a prime substrate for DPP-IV, Gly-Pro-pNA has also been employed to probe the substrate specificity of other proline-specific peptidases, such as dipeptidyl peptidase 8 (DPP-8) and dipeptidyl peptidase 9 (DPP-9). nih.gov Comparative kinetic studies with Gly-Pro-pNA and other substrates have helped to differentiate the activities of these closely related enzymes. nih.gov
Exploring Peptidase Activity in Various Biological Contexts: The application of Gly-Pro-pNA has extended to studying peptidase activity in diverse biological samples, including serum and cell extracts, and from various organisms like Porphyromonas gingivalis. moleculardepot.comnih.gov This has contributed to understanding the physiological and pathological roles of these enzymes.
The insights gained from research using Gly-Pro-pNA have not only advanced our fundamental knowledge of enzyme function but have also had significant translational impact, particularly in the field of drug discovery.
Recapitulation of Gly-Pro-pNA (hydrochloride)'s Enduring Significance in Biochemical and Enzymological Research
The enduring significance of Gly-Pro-pNA (hydrochloride) stems from its simplicity, reliability, and adaptability as a research tool. Its chromogenic nature provides a direct and easily quantifiable readout of enzyme activity, making it accessible for a wide range of laboratory settings. glpbio.comcaymanchem.com This has solidified its position as a standard substrate in numerous established protocols for assaying DPP-IV and related enzyme activities. acs.orgfrontiersin.org
The continued relevance of Gly-Pro-pNA is evident in its widespread use in contemporary research, from the screening of natural and synthetic compound libraries for new enzyme inhibitors to the characterization of newly discovered peptidases. diva-portal.orgmdpi.com Its utility in both basic and applied research underscores its lasting importance. For example, it remains a crucial component in studies aiming to discover DPP-IV inhibitory peptides from food sources, which could have potential applications as functional foods or nutraceuticals. mdpi.com
The kinetic parameters derived from Gly-Pro-pNA hydrolysis continue to serve as a benchmark for comparing the efficacy of new substrates and inhibitors. The wealth of historical data generated using this substrate provides a valuable context for interpreting new findings.
Below is a table summarizing the key properties of Gly-Pro-pNA (hydrochloride):
| Property | Value |
| Synonyms | glycyl-N-(4-nitrophenyl)-L-prolinamide, monohydrochloride; Gly-Pro p-nitroanilide; GP-pNA caymanchem.combiomol.com |
| Molecular Formula | C₁₃H₁₆N₄O₄ · HCl caymanchem.combiomol.com |
| Molecular Weight | 328.8 g/mol caymanchem.commoleculardepot.com |
| Appearance | Crystalline solid caymanchem.combiomol.com |
| λmax | 221, 312 nm caymanchem.combiomol.com |
| Application | Chromogenic substrate for dipeptidyl peptidase IV (DPP-IV) glpbio.commedchemexpress.comcaymanchem.com |
Outlook on Future Directions and Unexplored Avenues for Gly-Pro-pNA (hydrochloride) Applications
While Gly-Pro-pNA (hydrochloride) is a well-established tool, its utility is far from exhausted. Future applications are likely to focus on several emerging areas:
Advanced Assay Development: There is potential for incorporating Gly-Pro-pNA into more sophisticated assay formats, such as those utilizing microfluidics or novel detection technologies, to further enhance throughput and sensitivity in inhibitor screening.
Systems Biology and Proteomics: In the context of systems biology, Gly-Pro-pNA could be used to probe the activity of specific peptidases within complex biological networks, providing insights into their regulation and interplay with other cellular components.
Diagnostic Applications: While primarily a research tool, the principle of using a specific chromogenic substrate like Gly-Pro-pNA could be explored for the development of diagnostic assays for diseases associated with altered peptidase activity.
Characterization of Novel Enzymes: As new enzymes with proline-specific peptidase activity are discovered from various organisms, Gly-Pro-pNA will undoubtedly remain a first-line substrate for their initial characterization and comparison with known enzymes.
In Silico and In Vitro Correlations: The extensive kinetic data available for Gly-Pro-pNA can be used to validate and refine computational models of enzyme-substrate interactions. nih.gov This synergy between in silico and in vitro approaches, with Gly-Pro-pNA as a reference compound, can accelerate the rational design of new enzyme inhibitors.
Q & A
Advanced Research Question
- Substrate Titration : Use 0.25–2.0 mM Gly-Pro-pNA to generate Michaelis-Menten curves. Nonlinear regression (e.g., GraphPad Prism) calculates Km and Vmax .
- pH Dependence : The catalytic His-Asp-Ser triad in DPP-IV has a pKa of 7.2, affecting cleavage rates. Buffer systems (pH 7.4–8.0) optimize enzyme activity .
- Inhibition Studies : For competitive inhibitors (e.g., diprotin A), Lineweaver-Burk plots show increased Km without Vmax changes .
How should researchers address discrepancies in DPP-IV activity across disease models (e.g., diabetes vs. PCOS)?
Advanced Research Question
Contradictions arise from:
- Enzyme Source Variability : Serum DPP-IV in PCOS patients shows elevated activity vs. diabetic models . Validate assays with species-specific enzymes (e.g., porcine vs. human DPP-IV) .
- Substrate Specificity : Gly-Pro-pNA may not detect isoforms cleaving non-Gly-Pro sequences. Supplement with fluorogenic substrates (e.g., Gly-Pro-AMC) for cross-validation .
- Sample Preparation : Remove interfering substances (e.g., albumin) via ultrafiltration .
What methodological adjustments are needed for low-abundance DPP-IV samples (e.g., tissue homogenates)?
Advanced Research Question
- NanoDrop Fluorospectrometry : Requires only 2 µL reaction volume and 30 ng enzyme, ideal for limited samples .
- Signal Amplification : Extend incubation to 2.5 hours for low-activity samples, ensuring OD405 remains within 0.2–0.8 for accuracy .
- Inhibitor Spiking : Add 10 µM diprotin A to confirm DPP-IV-specific activity .
How does substrate choice (Gly-Pro-pNA vs. Gly-Pro-AMC) impact IC50 values in inhibitor screening?
Advanced Research Question
- Sensitivity : Gly-Pro-AMC (fluorogenic) detects lower enzyme levels but requires specialized equipment. Gly-Pro-pNA (chromogenic) is cost-effective for high-throughput screens .
- IC50 Variability : IPP peptide shows IC50 = 3.22 µM with Gly-Pro-pNA vs. 5.95 µM with Gly-Pro-AMC due to differing cleavage efficiencies . Always report substrate used.
How can researchers optimize Gly-Pro-pNA assays for complex biological matrices (e.g., synovial fluid)?
Advanced Research Question
- Matrix Effects : Dilute rheumatoid arthritis synovial fluid 1:10 to reduce viscosity and turbidity .
- Interference Checks : Compare activity in buffer vs. matrix to identify inhibitors/enhancers (e.g., autoantibodies in RA) .
- Temperature Control : Pre-incubate samples at 37°C to dissolve precipitates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
